molecular formula C22H16F6N4O6 B560273 TWS119 TFA

TWS119 TFA

Cat. No.: B560273
M. Wt: 546.4 g/mol
InChI Key: XJEFPMFFWJTJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor of glycogen synthase kinase-3β (IC50 = 30 nM). Induces neuronal differentiation in pluripotent murine embryonal carcinoma cells and embryonic stem cells (ESCs).

Properties

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEFPMFFWJTJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TWS119 and the Inhibition of GSK-3β: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the potent GSK-3β inhibitor, TWS119, its mechanism of action, and its role in activating the Wnt/β-catenin signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.

TWS119 is a small molecule, a disubstituted pyrrolopyrimidine, that has garnered significant attention in cellular biology and drug discovery for its potent and selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This inhibition has profound effects on intracellular signaling, most notably leading to the activation of the canonical Wnt/β-catenin pathway.[1][3] The ability of TWS119 to modulate this critical pathway has made it an invaluable tool for studying a wide range of biological processes, including stem cell differentiation, immune cell regulation, and neuroprotection.[2][4][5] This technical guide provides a comprehensive overview of TWS119, its interaction with GSK-3β, and detailed methodologies for studying its effects.

Quantitative Data on TWS119-Mediated GSK-3β Inhibition

The efficacy of TWS119 as a GSK-3β inhibitor is well-documented through various quantitative measures. These values are crucial for designing experiments and understanding the compound's potency and binding characteristics.

ParameterValueSpecies/SystemReference
IC50 30 nMIn vitro kinase assay[3][6]
Kd 126 nMMouse D3 cells[6][7]

Table 1: Quantitative Inhibition Data for TWS119 against GSK-3β. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) demonstrate the high-affinity interaction between TWS119 and GSK-3β.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

GSK-3β is a key regulatory kinase in numerous signaling pathways, with a particularly pivotal role in the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β, as part of a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of the destruction complex. TWS119 mimics this effect by directly inhibiting the kinase activity of GSK-3β. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[8]

G cluster_off Wnt OFF State cluster_on Wnt ON State / TWS119 Inhibition GSK3b_off GSK-3β (Active) beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->GSK3b_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off Repression TWS119 TWS119 GSK3b_on GSK-3β (Inactive) TWS119->GSK3b_on Inhibition beta_catenin_on β-catenin (Stable) beta_catenin_nuc β-catenin (Nuclear) beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binding Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Activation

Figure 1: Wnt/β-catenin Signaling Pathway. This diagram illustrates the canonical Wnt signaling pathway in both the "OFF" state, where GSK-3β is active, and the "ON" state, which is induced by either Wnt ligands or direct GSK-3β inhibition by TWS119.

Experimental Protocols

To facilitate research into the effects of TWS119, this section provides detailed methodologies for key experiments.

GSK-3β Kinase Inhibition Assay

This assay is fundamental for quantifying the inhibitory potential of TWS119 on GSK-3β activity. Commercial kits are available and provide a standardized method.[1][9][10][11]

Objective: To determine the IC50 of TWS119 for GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • TWS119 (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of TWS119 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the TWS119 dilutions. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Add the GSK-3β enzyme to all wells except the no-enzyme control.

  • Add the GSK-3β substrate peptide to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for GSK-3β.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the TWS119 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis TWS119_prep Prepare TWS119 Serial Dilutions Add_TWS119 Add TWS119 Dilutions to 96-well Plate TWS119_prep->Add_TWS119 Reagent_prep Prepare Kinase Assay Master Mix (Enzyme, Substrate, Buffer) Add_MasterMix Add Master Mix Reagent_prep->Add_MasterMix Add_TWS119->Add_MasterMix Add_ATP Initiate Reaction with ATP Add_MasterMix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection Add Luminescent Detection Reagent Incubate->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

Figure 2: GSK-3β Kinase Inhibition Assay Workflow. This diagram outlines the key steps involved in performing an in vitro kinase assay to determine the inhibitory activity of TWS119.

Western Blotting for β-catenin Accumulation

This technique is used to visualize and quantify the increase in β-catenin protein levels following TWS119 treatment.[2][12][13][14][15][16][17][18]

Objective: To detect the stabilization and accumulation of β-catenin in cells treated with TWS119.

Materials:

  • Cell culture medium and supplements

  • TWS119 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-β-catenin (e.g., 1:1000 dilution)[2][12][14]

  • Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentration of TWS119 or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.[8][19][20][21][22][23][24][25][26]

Objective: To quantify the activation of TCF/LEF-mediated gene transcription by TWS119.

Materials:

  • HEK293T cells or other suitable cell line

  • TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])[26]

  • A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • TWS119 (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of TWS119 or DMSO.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of reporter activity relative to the vehicle-treated control.

Flow Cytometry for T-Cell Differentiation

TWS119 has been shown to influence the differentiation of T-cells. Flow cytometry is a powerful tool to analyze the expression of cell surface markers that define different T-cell subsets.[4][7][27][28][29][30][31][32][33]

Objective: To assess the effect of TWS119 on the differentiation status of T-cells.

Materials:

  • Isolated primary T-cells or a T-cell line

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • TWS119 (dissolved in DMSO)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8, CD45RA, CCR7, CD62L)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Culture T-cells in the presence of activation reagents and different concentrations of TWS119 or DMSO for a specified period (e.g., 3-7 days).

  • Harvest the cells and wash them with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using flow cytometry software to quantify the proportions of different T-cell subsets (e.g., naive, central memory, effector memory) based on their marker expression profiles.

G cluster_culture Cell Culture & Treatment cluster_staining Antibody Staining cluster_analysis Flow Cytometry Analysis Isolate_Tcells Isolate/Culture T-cells Activate_Tcells Activate T-cells Isolate_Tcells->Activate_Tcells Treat_TWS119 Treat with TWS119 or DMSO Activate_Tcells->Treat_TWS119 Harvest_Cells Harvest Cells Treat_TWS119->Harvest_Cells Stain_Antibodies Stain with Fluorochrome- conjugated Antibodies Harvest_Cells->Stain_Antibodies Wash_Cells Wash Cells Stain_Antibodies->Wash_Cells Acquire_Data Acquire Data on Flow Cytometer Wash_Cells->Acquire_Data Analyze_Data Analyze Data to Quantify T-cell Subsets Acquire_Data->Analyze_Data

Figure 3: Flow Cytometry Workflow for T-cell Differentiation. This flowchart details the process of treating T-cells with TWS119, staining for surface markers, and analyzing the resulting cell populations by flow cytometry.

Conclusion

TWS119 is a powerful and selective inhibitor of GSK-3β that serves as a potent activator of the Wnt/β-catenin signaling pathway. Its well-characterized biochemical properties and profound cellular effects make it an indispensable tool for researchers investigating a multitude of biological questions. The experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted roles of TWS119 and the broader implications of GSK-3β inhibition. As research continues, the insights gained from using TWS119 will undoubtedly contribute to a deeper understanding of cellular regulation and may pave the way for novel therapeutic strategies.

References

Activating the Wnt Pathway with TWS119: A Technical Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of TWS119, a small molecule compound used to activate the canonical Wnt signaling pathway. TWS119 functions as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the pathway. By inhibiting GSK-3β, TWS119 prevents the degradation of β-catenin, leading to its accumulation, nuclear translocation, and the subsequent activation of Wnt target genes. This guide summarizes the quantitative data from key studies, details common experimental protocols, and visualizes the underlying molecular and cellular processes.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β phosphorylates β-catenin.[1][2] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

TWS119 is a 4,6-disubstituted pyrrolopyrimidine that specifically inhibits GSK-3β.[3][4] This inhibition prevents the phosphorylation of β-catenin, disrupting the destruction complex's function.[3][5] As a result, unphosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus.[3][6] There, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[2][6]

Caption: TWS119 inhibits GSK-3β, preventing β-catenin degradation and activating Wnt gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of TWS119 across various biological systems.

Table 1: Pharmacological Profile of TWS119

Parameter Value Target Method Reference
IC₅₀ 30 nM GSK-3β Biochemical Assay [4][7][8]

| KD | 126 ± 11 nM | GSK-3β | Surface Plasmon Resonance (SPR) |[3][4] |

Table 2: Effects of TWS119 on Stem Cell Neurogenesis

Cell Type TWS119 Concentration Treatment Duration Outcome Reference
P19 Murine EC Cells 1 µM 2 days, then compound-free media 30-40% differentiation into TuJ1-positive neurons. [8][9]
P19 Murine EC Cells 1-5 µM 2 days, then compound-free media Up to 60% neuronal differentiation with EB formation protocol. [3][8]
Primary Mouse ESCs 400 nM Similar to P19 protocol ~50-60% differentiation into TuJ1, Map2(a+b), and neurofilament-M positive neurons. [3][9]

| P19 Cells | 10 µM | 36 hours | 11-fold increase in TCF/LEF reporter activity. |[3] |

Table 3: Immunomodulatory Effects of TWS119

Cell Type TWS119 Concentration Effect Reference
Human γδT Cells < 4 µM Significantly enhances proliferation and survival. [7]
Human γδT Cells 0-8 µM Induces generation of CD62L+ or CCR5+ phenotypes. [7][10]
Naive CD8+ T Cells 7 µM 6.8-fold increase in β-catenin accumulation. [6]
Naive CD8+ T Cells Dose-dependent Preserves CD62L expression, arresting effector differentiation. [6]
Human CD8+ T Cells 2.5 µM Generates T cells with a T-memory stem cell (TSCM) phenotype (CD62L+CD45RA+). [11]

| Human Lung Cancer TILs | Not specified | Increased IL-2 production in CD4 and CD8 T cell subsets. |[12] |

Table 4: Effects of TWS119 in Cancer and Disease Models

Model System TWS119 Concentration/Dose Effect Reference
Triple-Negative Breast Cancer (TNBC) Cells Not specified Increased E-cadherin expression; reduced mesenchymal markers. [13]
Human Alveolar Rhabdomyosarcoma Cells Not specified Inhibits cell proliferation and induces apoptosis. [4]
Rat MCAO Stroke Model 30 mg/kg, i.p. Reduces cerebral edema and infarction; decreases blood-brain barrier permeability. [7][14]

| Neonatal Rat Hypoxic-Ischemic Model | 30 mg/kg, i.p. | Promotes neuronal differentiation and up-regulates CEND1 expression. |[15][16] |

Key Experimental Protocols

This section provides an overview of common methodologies used to study the effects of TWS119.

Neuronal Differentiation of Pluripotent Stem Cells

This protocol is based on the differentiation of P19 embryonal carcinoma cells or mouse embryonic stem cells (ESCs).[3][9]

  • Cell Plating : Plate P19 cells or mouse ESCs as a monolayer on gelatin-coated tissue culture plates in MEMα supplemented with 10% FBS.

  • TWS119 Treatment : Once cells reach desired confluency, replace the medium with fresh medium containing TWS119 (e.g., 400 nM for ESCs, 1-5 µM for P19 cells).

  • Induction Period : Culture the cells in the presence of TWS119 for 2 days.

  • Maturation : After 2 days, replace the medium with compound-free medium (e.g., MEMα with 2% FBS, or B27-supplemented neurobasal medium for longer cultures). Culture for an additional 2-14 days to allow for neuronal maturation.

  • Analysis : Fix the cells with 4% paraformaldehyde and perform immunocytochemistry to detect neuronal markers such as βIII-tubulin (TuJ1), Map2, and Neurofilament-M.

Neuronal_Differentiation_Workflow start Plate Pluripotent Stem Cells (P19 or mESCs) treatment Add TWS119 (e.g., 1 µM) start->treatment culture1 Culture for 2 Days treatment->culture1 wash Remove TWS119 culture1->wash culture2 Culture in Compound-Free Medium (2-14 Days) wash->culture2 analysis Analysis culture2->analysis icc Immunocytochemistry (TuJ1, Map2) analysis->icc e.g. microscopy Fluorescence Microscopy icc->microscopy TWS119_T_Cell_Effect cluster_control Standard T-Cell Activation cluster_tws Activation + TWS119 Naive_T Naive T-Cell (CD45RA+) Effector_T Effector T-Cell (CD45RO+) Naive_T->Effector_T Differentiation TWS119 TWS119 GSK3b GSK-3β TWS119->GSK3b Wnt_Pathway Wnt Pathway Activation Arrest Differentiation Arrest Wnt_Pathway->Arrest TSCM Memory Stem Cell (T-SCM) (CD62L+ CD45RA+) Arrest->TSCM Promotes Naive_T_2 Naive T-Cell (CD45RA+) Naive_T_2->Arrest

References

TWS119 TFA for Inducing Neuronal Differentiation from Stem Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TWS119 TFA, a potent small molecule used to induce neuronal differentiation from various stem cell populations. TWS119 acts as a specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates transcription of genes promoting neuronal fate. This guide details the mechanism of action, provides quantitative data on its efficacy, and offers detailed experimental protocols for its application in stem cell research.

Core Concepts: Mechanism of Action

TWS119 is a 4,6-disubstituted pyrrolopyrimidine that functions as a potent and selective inhibitor of GSK-3β.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research settings. The inhibition of GSK-3β by TWS119 has a direct impact on the canonical Wnt signaling pathway, a critical pathway in embryonic development and cell fate determination.[1][2]

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. When TWS119 inhibits GSK-3β, the phosphorylation of β-catenin is prevented.[2] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote neuronal differentiation.[2]

It is important to note that the trifluoroacetate (TFA) counter-ion present in the salt form of TWS119 can potentially influence experimental outcomes. While widely used in peptide and small molecule synthesis, TFA has been reported to affect cell proliferation and other biological assays in some contexts.[4][5] Researchers should be mindful of this and consider including appropriate controls in their experimental design.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of TWS119 in inducing neuronal differentiation across different stem cell lines as reported in various studies.

ParameterValueCell TypeReference
IC50 (GSK-3β) 30 nMCell-free assay[2][6]
Kd (binding affinity to GSK-3β) 126 nMSurface Plasmon Resonance[2][6]

Table 1: Biochemical Properties of TWS119

Cell TypeTWS119 ConcentrationTreatment DurationDifferentiation Efficiency (% of Neuronal Marker Positive Cells)Neuronal MarkersReference
Mouse Embryonic Stem Cells (mESCs) 400 nM2 days≈50-60%TuJ1, Map2, Neurofilament-M[2]
P19 Embryonal Carcinoma Cells (Monolayer) 1 µM2 days30-40%TuJ1[2]
P19 Embryonal Carcinoma Cells (Embryoid Body) 1 µM2 days (concomitant with EB formation)up to 60%TuJ1[2]

Table 2: Efficacy of TWS119 in Neuronal Differentiation

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a general experimental workflow for TWS119-induced neuronal differentiation.

TWS119_Wnt_Pathway TWS119 This compound GSK3b GSK-3β TWS119->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Destruction_Complex Destruction Complex (Axin, APC, CK1) beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Activates Proteasome Proteasome beta_catenin_p->Proteasome Degradation Neuronal_Genes Neuronal Gene Transcription TCF_LEF->Neuronal_Genes

Caption: TWS119 inhibits GSK-3β, leading to β-catenin stabilization and neuronal gene transcription.

Neuronal_Differentiation_Workflow start Start: Pluripotent Stem Cells (e.g., mESCs, P19) culture 1. Cell Seeding & Culture - Adherent monolayer or embryoid body formation start->culture treatment 2. TWS119 Treatment - Add TWS119 to culture medium - (e.g., 400 nM for mESCs, 1 µM for P19) culture->treatment incubation 3. Incubation - 2 days in the presence of TWS119 treatment->incubation wash 4. Compound Removal - Wash cells to remove TWS119 incubation->wash maturation 5. Neuronal Maturation - Culture in compound-free medium - (e.g., Neurobasal + B27 supplement) - 2-14 days wash->maturation analysis 6. Analysis - Immunostaining for neuronal markers - (TuJ1, MAP2, NeuN) - Quantification of differentiation efficiency maturation->analysis

Caption: General experimental workflow for TWS119-induced neuronal differentiation of stem cells.

Experimental Protocols

The following are detailed methodologies for inducing neuronal differentiation from mouse embryonic stem cells (mESCs) and P19 embryonal carcinoma cells using this compound.

Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol is adapted from the findings of Ding et al. (2003).[2]

Materials:

  • Mouse Embryonic Stem Cells (e.g., D3 cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Leukemia Inhibitory Factor (LIF)

  • Penicillin-Streptomycin solution

  • 0.1% Gelatin solution

  • This compound (stock solution in DMSO)

  • Neurobasal Medium

  • B-27 Supplement

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Tissue culture plates/flasks

Procedure:

  • Maintenance of mESCs: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, 1000 U/mL LIF, and Penicillin-Streptomycin. Maintain the cells in an undifferentiated state.

  • Seeding for Differentiation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in mESC medium without LIF.

    • Plate the cells at a suitable density (e.g., 1-2 x 10^4 cells/cm²) on gelatin-coated plates.

  • TWS119 Treatment:

    • After 24 hours, replace the medium with fresh mESC medium (without LIF) containing 400 nM TWS119.

  • Incubation: Incubate the cells for 2 days in the presence of TWS119.

  • Compound Removal and Neuronal Maturation:

    • After 2 days, aspirate the TWS119-containing medium and wash the cells twice with PBS.

    • Add Neurobasal medium supplemented with B-27.

    • Culture the cells for an additional 4-10 days, changing the medium every 2 days.

  • Analysis:

    • Fix the cells and perform immunostaining for neuronal markers such as β-III tubulin (TuJ1), MAP2, and NeuN to confirm differentiation.

    • Quantify the percentage of differentiated neurons by cell counting or flow cytometry.

Protocol 2: Neuronal Differentiation of P19 Embryonal Carcinoma Cells

This protocol is based on the monolayer differentiation method described by Ding et al. (2003).[2]

Materials:

  • P19 Embryonal Carcinoma Cells

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Neurobasal Medium

  • B-27 Supplement

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Tissue culture plates/flasks

Procedure:

  • Maintenance of P19 Cells: Culture P19 cells in α-MEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Seeding for Differentiation:

    • Trypsinize the P19 cells and plate them at a density of 1 x 10^5 cells/cm² in α-MEM with 5% FBS.

  • TWS119 Treatment:

    • Allow the cells to attach for 12-24 hours.

    • Replace the medium with fresh α-MEM containing 5% FBS and 1 µM TWS119.

  • Incubation: Incubate the cells for 2 days in the presence of TWS119.

  • Compound Removal and Neuronal Maturation:

    • After 2 days, remove the TWS119-containing medium and wash the cells with PBS.

    • Add fresh, compound-free α-MEM with 2% FBS or, for longer-term culture and maturation, switch to Neurobasal medium supplemented with B-27.

    • Culture for an additional 2-14 days, observing the development of neuronal morphology.

  • Analysis:

    • Assess neuronal differentiation by immunostaining for markers like TuJ1, Nestin (for neural progenitors), MAP2, and NeuN.[2]

    • Determine the differentiation efficiency by counting the percentage of marker-positive cells.

Concluding Remarks

This compound is a valuable tool for directed neuronal differentiation of stem cells, offering a more defined and potentially more efficient alternative to traditional methods that rely on complex cocktails of growth factors or genetic manipulation.[3] Its mechanism of action through GSK-3β inhibition and subsequent Wnt pathway activation is well-characterized, providing a solid foundation for its application in research.[2][3] The protocols provided in this guide offer a starting point for researchers to utilize TWS119 in their specific experimental contexts. As with any small molecule-based approach, optimization of concentration and timing may be necessary for different stem cell lines and desired neuronal subtypes. Careful consideration of the potential effects of the TFA counter-ion is also recommended for rigorous experimental design. The continued exploration of small molecules like TWS119 holds significant promise for advancing our understanding of neurogenesis and for the development of novel therapeutic strategies for neurological disorders.

References

TWS119: A Technical Guide to a Potent GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of TWS119, a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). TWS119 has emerged as a critical tool in stem cell research and presents potential for therapeutic development due to its ability to modulate the Wnt/β-catenin signaling pathway.

Discovery and Background

TWS119 was identified through a high-throughput phenotypic screening of kinase-directed combinatorial libraries.[1] The screen was designed to discover small molecules capable of inducing neurogenesis in murine embryonic stem cells (ESCs).[1] TWS119, a 4,6-disubstituted pyrrolopyrimidine, was isolated for its potent ability to induce neuronal differentiation.[1] Subsequent affinity chromatography and biochemical assays identified its primary cellular target as Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1]

Chemical Properties

TWS119 is a cell-permeable compound with well-defined chemical characteristics crucial for its biological activity and experimental application.

PropertyValueReference
Chemical Name 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-phenol[2][3]
Molecular Formula C₁₈H₁₄N₄O₂[2][3][4][5]
Molecular Weight 318.33 g/mol [2][5]
CAS Number 601514-19-6[2][4][5]
Purity ≥90% to >98% (vendor dependent)[2][3][4][5]
Solubility Soluble in DMSO (e.g., to 100 mM) and ethanol (e.g., to 5 mM)[3][5]

Mechanism of Action: GSK-3β Inhibition and Wnt/β-catenin Pathway Activation

TWS119 exerts its biological effects primarily through the potent and specific inhibition of GSK-3β.[2][4][5][6][7]

GSK-3β Inhibition

GSK-3β is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, including β-catenin. TWS119 directly binds to GSK-3β, inhibiting its kinase activity.[6] This inhibition prevents the phosphorylation of β-catenin.

ParameterValueReference
IC₅₀ (GSK-3β) 30 nM (cell-free assay)[3][4][5][6][7]
K 126 nM[4][6]
Wnt/β-catenin Signaling Pathway Activation

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, TWS119 prevents β-catenin phosphorylation and subsequent degradation.[2] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[2][6] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][8]

Wnt_Signaling_with_TWS119 cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin Axin Dsh->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin P Axin->GSK3b APC APC APC->GSK3b Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TWS119 TWS119 TWS119->GSK3b inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Fig. 1: TWS119 mechanism of action in the Wnt/β-catenin pathway.

Experimental Protocols

Neuronal Differentiation of Mouse Embryonic Stem Cells

This protocol is adapted from the original discovery of TWS119's neurogenic properties.[1][9]

Materials:

  • Mouse embryonic stem cells (e.g., D3 cell line)[9]

  • ESC culture medium

  • Differentiation medium: MEMα supplemented with 2% FBS (or B27-supplemented neurobasal medium for long-term culture)[9]

  • TWS119 stock solution (in DMSO)

  • Tissue culture plates

  • Antibodies for immunofluorescence (e.g., anti-TuJ1, anti-Map2)

Procedure:

  • Culture mouse ESCs to confluency under standard conditions.

  • To induce differentiation, treat the ESCs with TWS119 at a final concentration of 400 nM in the differentiation medium.[1][3][5]

  • Incubate the cells for 2 days in the presence of TWS119.[1][9]

  • After 2 days, replace the medium with fresh, compound-free differentiation medium.[1][9]

  • Continue to culture for an additional 2-14 days, changing the medium as needed.[9]

  • Assess neuronal differentiation by immunofluorescence staining for neuronal markers such as βIII-tubulin (TuJ1) and Microtubule-Associated Protein 2 (Map2).[1][9]

Differentiation_Workflow start Mouse ESCs in Culture treatment Treat with 400 nM TWS119 in Differentiation Medium start->treatment incubation1 Incubate for 2 Days treatment->incubation1 wash Remove TWS119 Add Fresh Medium incubation1->wash incubation2 Incubate for 2-14 Days wash->incubation2 analysis Immunofluorescence Staining (TuJ1, Map2) incubation2->analysis end Neuronal Progenitors and Neurons analysis->end

Fig. 2: Workflow for TWS119-induced neuronal differentiation of ESCs.
TCF/LEF Reporter Assay

This assay quantifies the activation of the Wnt/β-catenin pathway by measuring the transcriptional activity of TCF/LEF.[1]

Materials:

  • Cells transfected with a TCF/LEF luciferase reporter construct

  • TWS119 stock solution (in DMSO)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the TCF/LEF reporter cells in a multi-well plate.

  • Treat the cells with varying concentrations of TWS119 (e.g., up to 10 μM).[1]

  • Incubate for a defined period (e.g., 36 hours).[1]

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

Applications in Research

TWS119 has become an invaluable tool across various research fields:

  • Stem Cell Biology: Inducing neuronal differentiation of pluripotent stem cells and studying the mechanisms of cell fate determination.[1][2]

  • Cancer Research: Investigating the role of the Wnt/β-catenin pathway in cancer cell proliferation and apoptosis.[4]

  • Immunology: Modulating T-cell differentiation, particularly in the generation of memory stem T-cells for adoptive immunotherapies.[4][8][10]

  • Neuroscience: Studying neuronal regeneration and protection in models of neurological damage.[11]

Conclusion

TWS119 is a well-characterized and potent inhibitor of GSK-3β that serves as a reliable activator of the Wnt/β-catenin signaling pathway. Its discovery has significantly advanced our ability to manipulate cell fate, particularly in the context of stem cell differentiation. This guide provides core technical information to aid researchers in the effective application of TWS119 in their experimental designs. As with any biologically active small molecule, careful dose-response studies are recommended for each specific cell type and application.

References

Methodological & Application

Application Notes and Protocols for TWS119 TFA in Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TWS119 Tri-fluoroacetate (TFA), a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for inducing neurogenesis. The information compiled herein is curated from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Introduction

TWS119 is a small molecule belonging to the 4,6-disubstituted pyrrolopyrimidine class that has been demonstrated to effectively induce neuronal differentiation in various stem cell populations.[1] Its primary mechanism of action involves the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF transcription factors, leading to the expression of genes that promote neuronal differentiation.[1]

Optimal Working Concentrations

The optimal concentration of TWS119 TFA for inducing neurogenesis can vary depending on the cell type and the specific experimental conditions. Below is a summary of effective concentrations reported in the literature.

Cell TypeConcentrationTreatment DurationOutcomeReference
Mouse Embryonic Stem Cells (mESCs)400 nM2 days, followed by 2-14 days in compound-free medium~50-60% neuronal differentiation (TuJ1, Map2(a+b), neurofilament-M positive)[1]
P19 Embryonal Carcinoma Cells1 µM2 days, followed by 2-14 days in compound-free medium30-40% neuronal differentiation (TuJ1 positive); up to 60% with embryoid body (EB) formation protocol[1][4]
P19 Embryonal Carcinoma Cells1-5 µM2 days, followed by 2-14 days in compound-free mediumInduction of neuronal markers (nestin, neurofilament-M, Map2(a+b), NeuN, glutamate, synapsin 1)[1][4]
Neonatal Rats (in vivo)Not specified in concentrationNot applicablePromotes neuronal differentiation after hypoxic-ischemic brain damage[5][6]

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TWS119 and a general experimental workflow for inducing neurogenesis.

TWS119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Ubiquitination & Degradation beta_catenin->Degradation leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TWS119 TWS119 TWS119->GSK3b inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation Neurogenesis Neurogenesis Target_Genes->Neurogenesis Neurogenesis_Workflow start Start: Stem Cell Culture treatment TWS119 Treatment (e.g., 400 nM - 5 µM for 2 days) start->treatment wash Wash & Culture in Compound-Free Medium (2-14 days) treatment->wash analysis Analysis of Neurogenesis wash->analysis immuno Immunocytochemistry (e.g., TuJ1, NeuN, MAP2) analysis->immuno western Western Blot (e.g., Neuronal markers) analysis->western morphology Morphological Analysis analysis->morphology

References

Application Notes and Protocols for TWS119 TFA Treatment of Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TWS119 trifluoroacetate (TFA), a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), for the directed differentiation of human pluripotent stem cells (hPSCs), primarily towards a neural lineage. The protocols outlined below are based on established methodologies for GSK-3β inhibition in pluripotent stem cells and aim to provide a robust framework for your experiments.

Introduction

TWS119 is a small molecule that functions as a potent inhibitor of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 mimics Wnt signaling activation, leading to the stabilization and nuclear translocation of β-catenin. This activation of the Wnt pathway has been shown to be instrumental in controlling stem cell fate, including the induction of neurogenesis in murine embryonic stem cells (ESCs).[1] These protocols provide a step-by-step guide for the application of TWS119 TFA in pluripotent stem cell culture to direct their differentiation.

Data Presentation

This compound Properties and Recommended Concentrations
PropertyValueReference
Target Glycogen Synthase Kinase 3β (GSK-3β)[1][2]
Pathway Wnt/β-catenin[1][2]
Formulation Trifluoroacetate saltN/A
Molecular Formula C₁₈H₁₄N₄O₂ (for parent compound)[2]
Purity ≥ 90%[2]
Recommended Stock Solution 10 mM in DMSO[3]
Storage Store at -20°C, protect from light[3]
Working Concentration (Murine ESCs) 400 nM[1]
Working Concentration (P19 EC cells) 1-5 µM[1]
Working Concentration (Human CD8+ T cells) 2.5 µM[4]
Expected Outcomes of TWS119 Treatment on Pluripotent Stem Cells
Cell TypeTreatment ConditionExpected OutcomeMarkers for ConfirmationReference
Murine ESCs 400 nM TWS119Neuronal differentiation (≈50–60%)TuJ1, Map2(a+b), Neurofilament-M[1]
P19 EC Cells 1 µM TWS119 for 2 days, then compound-free medium for 2 daysNeuronal differentiation (40-60%)TuJ1, Nestin[1]
Human PSCs (hPSCs) Adapted from GSK-3β inhibitor protocols (e.g., CHIR99021)Neural induction and differentiationPAX6, SOX1, TuJ1, MAP2[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture.

Materials:

  • This compound (≥90% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, reconstitute 1 mg of TWS119 in 314 µL of DMSO.[3]

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C and protect them from light.[3]

  • Before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.[3]

Protocol 2: General Workflow for TWS119-mediated Neural Induction of hPSCs

This protocol provides a general workflow for inducing neural differentiation of hPSCs using TWS119. This protocol is adapted from established neural induction protocols utilizing other GSK-3β inhibitors and should be optimized for your specific cell line and experimental conditions.

Diagram: TWS119-Mediated Neural Induction Workflow

TWS119_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1-7: Neural Induction cluster_2 Day 8-14: Neural Progenitor Expansion cluster_3 Day 15+: Neuronal Maturation seeding Seed hPSCs as single cells on Matrigel-coated plates in mTeSR1 with ROCK inhibitor induction Change to Neural Induction Medium supplemented with TWS119 (e.g., 0.4 - 2.5 µM) seeding->induction 24 hours expansion Passage neural progenitor cells (NPCs) and expand in Neural Progenitor Medium induction->expansion 7 days maturation Culture NPCs in Neuronal Maturation Medium for terminal differentiation expansion->maturation 7+ days

Caption: A general workflow for the neural induction of hPSCs using TWS119.

Materials:

  • Human pluripotent stem cells (hPSCs) of high quality (low differentiation)

  • Matrigel-coated culture plates

  • mTeSR1 medium (or equivalent)

  • ROCK inhibitor (e.g., Y-27632)

  • Neural Induction Medium (e.g., DMEM/F12:Neurobasal (1:1) with N2 and B27 supplements)

  • This compound stock solution (10 mM in DMSO)

  • Neural Progenitor Medium

  • Neuronal Maturation Medium

Procedure:

  • hPSC Culture: Maintain high-quality hPSCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.

  • Cell Seeding for Differentiation (Day 0):

    • Dissociate hPSCs into single cells using a gentle cell dissociation reagent.

    • Seed the cells onto new Matrigel-coated plates at a high density (e.g., 2 x 10⁵ cells/cm²) in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.

  • Neural Induction (Day 1-7):

    • After 24 hours, replace the seeding medium with pre-warmed Neural Induction Medium.

    • Supplement the Neural Induction Medium with the desired concentration of TWS119. A starting concentration range of 400 nM to 2.5 µM is recommended for optimization, based on effective concentrations in other cell types.[1][4]

    • Change the medium daily for 7 days.

  • Neural Progenitor Cell (NPC) Expansion (Day 8-14):

    • After 7 days of induction, the cells should have adopted a neural progenitor morphology.

    • Passage the NPCs onto new Matrigel-coated plates and culture them in Neural Progenitor Medium.

  • Neuronal Maturation (Day 15 onwards):

    • For terminal differentiation, culture the NPCs in a suitable Neuronal Maturation Medium.

    • Mature neurons can be expected within 1-2 weeks of initiating maturation.

Protocol 3: Characterization of Differentiated Neurons

This protocol outlines methods to confirm the successful differentiation of hPSCs into neurons.

1. Immunocytochemistry:

  • Purpose: To visualize the expression of neuron-specific proteins.

  • Procedure:

    • Fix the differentiated cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against neuronal markers such as:

      • Early neuronal marker: β-III tubulin (TuJ1)

      • Mature neuronal markers: Microtubule-associated protein 2 (MAP2), NeuN

      • Neural stem cell marker: Nestin

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Visualize and capture images using a fluorescence microscope.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Purpose: To quantify the expression of neuron-specific genes.

  • Procedure:

    • Isolate total RNA from the differentiated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers for genes such as TUBB3 (encodes TuJ1), MAP2, NEUN, and pluripotency markers like OCT4 and NANOG to confirm the downregulation of the pluripotent state.

Signaling Pathway

Diagram: TWS119 Mechanism of Action in the Wnt/β-catenin Pathway

Wnt_Pathway cluster_nucleus TWS119 TWS119 GSK3b GSK-3β TWS119->GSK3b inhibits BetaCatenin_p Phosphorylated β-catenin GSK3b->BetaCatenin_p phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome leads to BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates

Caption: TWS119 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to its nuclear accumulation and target gene expression.

Troubleshooting

IssuePossible CauseSuggested Solution
Low cell viability after seeding Suboptimal dissociation; absence of ROCK inhibitor.Use a gentle dissociation method; always include a ROCK inhibitor in the seeding medium.
Inefficient neural induction Suboptimal TWS119 concentration; poor quality of starting hPSCs.Perform a dose-response experiment to determine the optimal TWS119 concentration for your cell line; ensure hPSC cultures have low levels of spontaneous differentiation.
Presence of non-neural cell types Incomplete differentiation; inappropriate medium.Optimize the duration of TWS119 treatment; ensure the use of appropriate neural induction and maturation media.

Conclusion

This compound is a valuable tool for directing the differentiation of pluripotent stem cells towards a neural lineage through the activation of the Wnt/β-catenin signaling pathway. The protocols provided here offer a solid foundation for researchers to begin their investigations. However, as with any directed differentiation protocol, optimization of key parameters such as cell density, reagent concentrations, and timing will be crucial for achieving high efficiency and reproducibility with your specific hPSC line.

References

Application Notes and Protocols for TWS119 TFA Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the in vivo administration of TWS119, a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and an activator of the Wnt/β-catenin signaling pathway. The trifluoroacetate (TFA) salt of TWS119 is often supplied for research purposes. While specific comparative data between the TFA salt and the free base in vivo is limited in publicly available literature, the protocols provided herein are based on established practices for TWS119 and similar small molecules. It is crucial to note that the TFA counterion may affect solubility and potentially the in vivo behavior of the compound, and researchers should consider this in their experimental design.

Mechanism of Action

TWS119 is a cell-permeable pyrrolopyrimidine compound that specifically inhibits GSK-3β with an IC₅₀ of approximately 30 nM.[1][2] GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates TCF/LEF transcription factors, leading to the expression of Wnt target genes.[3] This pathway is crucial in embryonic development, cell proliferation, and differentiation.[4]

Data Presentation

The following tables summarize quantitative data for TWS119 administration in various in vivo animal models.

Table 1: In Vivo Efficacy of TWS119 in Animal Models

Animal ModelSpeciesTWS119 DosageAdministration RouteFrequency & DurationKey Findings
Ischemic Stroke Rat30 mg/kgIntraperitoneal (i.p.)Single dose after rtPA administrationReduced hemorrhagic transformation, decreased cerebral edema, and improved neurological function.[5]
Ischemic Stroke MouseNot specifiedNot specifiedDaily for 14 days post-strokeMitigated neurological deficits and promoted angiogenesis and neural plasticity.[6]
Colon Cancer Xenograft MouseNot specifiedNot specifiedNot specifiedEnhanced cytolytic activity of human γδT cells against colon cancer cells.[4]
Hypoxic-Ischemic Brain Damage Neonatal Rat30 mg/kgIntraperitoneal (i.p.)Not specifiedPromoted neuronal differentiation.[7]

Table 2: Solubility and Vehicle Formulations for TWS119

Solvent/VehicleAchieved ConcentrationNotes
DMSO ≥ 50 mg/mLSuitable for preparing stock solutions.[8]
Water < 0.1 mg/mLTWS119 is poorly soluble in water.[8]
1% DMSO in Saline Not specifiedUsed for intraperitoneal injection in rats.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLForms a clear solution suitable for in vivo use.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mLForms a clear solution suitable for in vivo use.[8]
DMF 20 mg/mLAlternative solvent for stock solutions.[9]
Ethanol 0.3 mg/mLLow solubility.[9]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mLCan be used for preparing working solutions.[9]

Experimental Protocols

Protocol 1: Preparation of TWS119 TFA for Intraperitoneal Injection

This protocol provides a general guideline for preparing this compound for in vivo administration. The optimal vehicle may vary depending on the experimental requirements and the specific formulation of the this compound salt.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2

  • (Optional) Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) or PEG300 and Tween-80

  • Sterile, polypropylene tubes

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[8] Ensure complete dissolution by gentle vortexing.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Option A: Simple Dilution):

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 1 mg/mL solution from a 50 mg/mL stock, dilute 1 part stock with 49 parts saline.

    • Note: The final concentration of DMSO should be kept low (typically ≤ 5-10%) to minimize toxicity. A preliminary tolerability study is recommended.

  • Working Solution Preparation (Option B: Co-solvent/Solubilizer Formulation):

    • For higher concentrations or improved stability, a co-solvent or solubilizer can be used.

    • Method 1 (SBE-β-CD): Prepare a 20% solution of SBE-β-CD in sterile saline. Add 10% of the final volume as DMSO (containing the dissolved this compound) to 90% of the 20% SBE-β-CD solution.[1]

    • Method 2 (PEG300/Tween-80): Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Dissolve the this compound in the DMSO component first, then add the other components sequentially.

    • Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution, but the stability of TWS119 under these conditions should be considered.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound working solution

  • Mouse restrainer or appropriate manual restraint technique

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% Ethanol for disinfection

Procedure:

  • Animal Restraint: Securely restrain the mouse using a preferred method. For manual restraint, grasp the loose skin at the scruff of the neck to immobilize the head and body.

  • Injection Site Identification: Position the mouse with its abdomen facing upwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

  • Administration: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (i.p.) Injection in Rats

Materials:

  • Prepared this compound working solution

  • Appropriate manual restraint technique

  • Sterile syringe (size dependent on volume) with a 23-25 gauge needle

  • 70% Ethanol for disinfection

Procedure:

  • Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its back against the palm of your hand, with your thumb and forefinger gently securing the head.

  • Injection Site Identification: The injection site is in the lower quadrant of the abdomen, lateral to the midline.

  • Disinfection: Cleanse the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity. Gently aspirate to check for correct placement.

  • Administration: Administer the this compound solution slowly. The maximum recommended injection volume for a rat is typically 10 mL/kg.

  • Post-injection Monitoring: Place the rat back in its cage and observe for any signs of distress or adverse effects.

Mandatory Visualizations

G cluster_Wnt_Off Wnt Signaling OFF cluster_Wnt_On Wnt Signaling ON (TWS119 Action) GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin_APC Axin/APC Complex Axin_APC->GSK3b Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF Target_Genes_Off Target Gene Repression TCF_LEF->Target_Genes_Off Groucho Groucho Groucho->TCF_LEF TWS119 TWS119 GSK3b_inhibited GSK-3β TWS119->GSK3b_inhibited Inhibition beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus beta_catenin_nucleus β-catenin TCF_LEF_active TCF/LEF beta_catenin_nucleus->TCF_LEF_active Activation Target_Genes_On Target Gene Activation TCF_LEF_active->Target_Genes_On

Caption: TWS119 inhibits GSK-3β, leading to the activation of Wnt signaling.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute with Vehicle (Working Solution) dissolve->dilute restrain Restrain Animal dilute->restrain disinfect Disinfect Injection Site restrain->disinfect inject Intraperitoneal Injection disinfect->inject monitor Monitor Animal inject->monitor collect Collect Data monitor->collect

Caption: Experimental workflow for in vivo administration of this compound.

References

Application Notes and Protocols: Utilizing TWS119 TFA in Combination with Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119 is a potent small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 effectively activates Wnt signaling, making it a valuable tool in stem cell research, neurobiology, and immunology. The trifluoroacetate (TFA) salt form of TWS119 is commonly used in research settings. This document provides detailed application notes and protocols for the use of TWS119 TFA in combination with other small molecules to direct cell fate, with a particular focus on neuronal differentiation of pluripotent stem cells and the generation of specific T cell populations.

Introduction to this compound

TWS119 is a pyrrolopyrimidine compound that specifically targets and inhibits GSK-3β with a reported IC50 of 30 nM.[2] This inhibition leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[1] This mechanism of action underlies the ability of TWS119 to induce neuronal differentiation in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as to modulate T cell differentiation and function.[1][3][4]

Note on the TFA Counter-ion: TWS119 is often supplied as a trifluoroacetate (TFA) salt. It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects, including the potential to inhibit cell proliferation at certain concentrations. It is therefore recommended to include a vehicle control (e.g., DMSO with TFA, if the this compound is dissolved in DMSO) in experiments to account for any potential effects of the counter-ion.

This compound in Combination for Neuronal Differentiation

The directed differentiation of pluripotent stem cells (PSCs) into specific neuronal lineages often requires the precise manipulation of multiple signaling pathways. TWS119, as a potent Wnt agonist, is frequently used in combination with inhibitors of other signaling pathways to synergistically drive neuronal induction and specification.

Combination of TWS119 with SMAD Signaling Inhibitors

A widely adopted strategy for inducing neural fate from PSCs is the dual inhibition of the SMAD signaling pathway, which is downstream of the TGF-β and BMP signaling pathways.[5] The combination of a BMP inhibitor (e.g., LDN193189 or Noggin) and a TGF-β/Activin/Nodal inhibitor (e.g., SB431542) effectively blocks endodermal and mesodermal differentiation, thereby promoting ectodermal and subsequent neural lineage commitment.[5][6] TWS119 can be incorporated into this protocol to enhance the efficiency of neuronal differentiation.

Logical Workflow for Neuronal Induction

G PSCs Pluripotent Stem Cells (PSCs) Dual_SMADi Dual SMAD Inhibition (SB431542 + LDN193189) PSCs->Dual_SMADi Neural Induction (Days 0-5) Neural_Ectoderm Neural Ectoderm Dual_SMADi->Neural_Ectoderm TWS119 TWS119 (Wnt/β-catenin Activation) Neural_Ectoderm->TWS119 Neural Progenitor Expansion (Days 6-12) Neural_Progenitors Neural Progenitors TWS119->Neural_Progenitors Maturation Maturation Factors Neural_Progenitors->Maturation Neuronal Maturation (Days 13+) Neurons Mature Neurons Maturation->Neurons

Caption: Workflow for directed neuronal differentiation using dual SMAD inhibition followed by Wnt pathway activation with TWS119.

Quantitative Data: Neuronal Differentiation Efficiency
TreatmentKey Small MoleculesCell TypeDifferentiation Efficiency (% Neuronal Marker Positive)Reference
Control (Spontaneous Differentiation)NoneMouse ESCs<10%[1]
TWS119 aloneTWS119 (400 nM)Mouse ESCs~50-60% (TuJ1 positive)[1]
Dual SMAD InhibitionSB431542 (10 µM) + LDN193189 (100 nM)Human PSCsHighly efficient generation of neuroepithelial sheet[6]
Dual SMAD Inhibition + Wnt ActivationSB431542 + LDN193189 followed by CHIR99021 (a GSK-3β inhibitor similar to TWS119)Human PSCsRobust generation of cortical neurons[7]
Experimental Protocol: Neuronal Differentiation of Human PSCs

This protocol is a general guideline and may require optimization for specific cell lines and research applications.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated plates

  • mTeSR™1 medium (or equivalent)

  • Neural induction medium (NIM): DMEM/F12, 1% N2 supplement, 1% B27 supplement, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • SB431542 (stock solution in DMSO)

  • LDN193189 (stock solution in DMSO)

  • Fibroblast Growth Factor 2 (FGF2)

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

  • Neural Induction (Day 0):

    • Aspirate mTeSR™1 medium and replace with NIM.

    • Add SB431542 to a final concentration of 10 µM.

    • Add LDN193189 to a final concentration of 100 nM.

  • Medium Change (Days 1-5): Change the medium daily with fresh NIM containing SB431542 and LDN193189. By day 5, a neuroepithelial sheet should start to form.[6]

  • Neural Progenitor Expansion (Day 6):

    • Aspirate the medium and replace with NIM.

    • Add TWS119 to a final concentration of 0.5 - 2 µM. The optimal concentration should be determined empirically.

    • Add FGF2 to a final concentration of 20 ng/mL.

  • Expansion Phase (Days 7-12): Change the medium every other day with fresh NIM containing TWS119 and FGF2. Neural rosettes should become prominent during this stage.

  • Neuronal Maturation (Day 13 onwards):

    • Withdraw TWS119 and FGF2.

    • Culture the cells in NIM supplemented with brain-derived neurotrophic factor (BDNF, 20 ng/mL) and glial cell line-derived neurotrophic factor (GDNF, 20 ng/mL) to promote neuronal maturation.

    • Change the medium every 2-3 days. Mature neurons can be observed within 1-2 weeks.

This compound in Combination for T Cell Manipulation

TWS119, by activating the Wnt/β-catenin pathway, can influence T cell differentiation, proliferation, and memory formation.[3][4] It is often used in combination with cytokines and other small molecules to generate specific T cell subsets for research and potential therapeutic applications.

Generation of Stem Cell-like Memory T cells (Tscm)

The combination of TWS119 with cytokines such as IL-2, IL-7, and IL-15 can promote the generation of Tscm cells, a less-differentiated memory T cell subset with enhanced self-renewal capacity and anti-tumor activity.[2]

Signaling Pathway in Tscm Generation

G TWS119 TWS119 GSK3b GSK-3β TWS119->GSK3b inhibits mTOR mTOR TWS119->mTOR modulates* IL2 IL-2 IL2->mTOR activates BetaCatenin β-catenin GSK3b->BetaCatenin inhibits (degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Tscm Stem Cell-like Memory T cell (Tscm) Generation TCF_LEF->Tscm promotes Effector Effector T cell Differentiation mTOR->Effector promotes

Caption: TWS119 promotes Tscm generation by inhibiting GSK-3β and activating Wnt signaling, while cytokines like IL-2 can influence mTOR signaling and effector differentiation. *Some studies suggest crosstalk between Wnt and mTOR pathways.

Combination of TWS119 with Rapamycin

Rapamycin, an mTOR inhibitor, can also influence T cell differentiation and memory formation. The combination of TWS119 and rapamycin has been explored to generate phenotypic Tscm cells.[8]

Quantitative Data: T Cell Phenotype Modulation
TreatmentKey Small Molecules/CytokinesCell TypeKey Phenotypic ChangeReference
Control (Activation alone)Anti-CD3/CD28Human CD8+ T cellsDifferentiation towards effector memory T cells[4]
TWS119 + IL-2TWS119 (2.5 - 5 µM) + IL-2 (100 U/mL)Human CD8+ T cellsIncreased percentage of CD45RA+/CD62L+ (naïve/Tscm-like) cells[4]
TWS119 + RapamycinTWS119 (5 µM) + Rapamycin (100 nM)Human CD4+ T cellsGeneration of a small-sized lymphocyte population with Tscm markers (CCR7+, CD45RA+, CD95+)[8]
TWS119TWS119 (0.5 - 4 µM)Human γδT cellsEnhanced proliferation and survival[9]
Experimental Protocol: Generation of Human Tscm-like Cells

This protocol is a general guideline for the in vitro generation of Tscm-like cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RosetteSep™ Human CD8+ T Cell Enrichment Cocktail (or similar for T cell isolation)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human CD3/CD28 T cell activator beads

  • Recombinant Human IL-2

  • This compound (stock solution in DMSO)

Procedure:

  • T Cell Isolation: Isolate CD8+ T cells from human PBMCs using a negative selection method according to the manufacturer's protocol.

  • Cell Culture Setup: Resuspend the isolated CD8+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Activation (Day 0):

    • Add CD3/CD28 T cell activator beads at a bead-to-cell ratio of 1:1.

    • Add IL-2 to a final concentration of 100 U/mL.

    • Add TWS119 to a final concentration of 2.5 - 5 µM. A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Culture and Expansion (Days 1-7):

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Every 2-3 days, assess cell density and viability. If necessary, split the cultures and add fresh medium containing IL-2 and TWS119 to maintain a cell density of 0.5 - 2 x 10^6 cells/mL.

  • Analysis: After 7-10 days of culture, harvest the cells and analyze the expression of T cell memory markers (e.g., CD45RA, CD62L, CCR7, CD95) by flow cytometry to identify the Tscm-like population (CD45RA+/CD62L+/CCR7+/CD95+).

This compound in Combination for Cancer Research

The Wnt/β-catenin pathway is aberrantly activated in many cancers. While TWS119 activates this pathway, its use in cancer research is context-dependent. In some cancer types, such as alveolar rhabdomyosarcoma, TWS119 has been shown to inhibit cell proliferation and induce apoptosis.[2] The combination of TWS119 with other small molecule inhibitors targeting parallel or downstream pathways is an area of active investigation. For instance, combining a Wnt pathway modulator with an mTOR inhibitor like rapamycin could have synergistic effects in certain cancer contexts.[9]

Experimental Workflow for Synergy Study

G Start Cancer Cell Line Culture Treatment Treatment Groups: 1. Vehicle Control 2. TWS119 alone 3. Small Molecule X alone 4. TWS119 + Small Molecule X Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) Incubation->Assay Analysis Data Analysis (e.g., Combination Index) Assay->Analysis Conclusion Determine Synergy, Additivity, or Antagonism Analysis->Conclusion

Caption: A general workflow for assessing the synergistic anti-cancer effects of TWS119 in combination with another small molecule.

Concluding Remarks

This compound is a versatile research tool for activating the Wnt/β-catenin signaling pathway. Its utility is significantly enhanced when used in combination with other small molecules that modulate distinct signaling pathways. The protocols and data presented here provide a starting point for researchers to design and execute experiments aimed at directing cell fate and exploring novel therapeutic strategies. It is imperative to empirically optimize concentrations and timing for each specific cell type and application to achieve the desired biological outcome.

References

TWS119 and TWS119 TFA: Application Notes on Stability and Handling in DMSO and Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information regarding the stability and handling of the glycogen synthase kinase-3β (GSK-3β) inhibitor, TWS119, and its trifluoroacetate (TFA) salt. Understanding the stability of this small molecule in common laboratory solvents and culture media is critical for ensuring experimental reproducibility and the accurate interpretation of results.

Introduction to TWS119

TWS119 is a potent and selective inhibitor of GSK-3β, a key negative regulator in the Wnt/β-catenin signaling pathway.[1][2][3][4] By inhibiting GSK-3β, TWS119 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[1][5] This activity makes TWS119 a valuable tool for research in stem cell biology, neurogenesis, and cancer.[1][2][3][6][7] TWS119 is a pyrrolopyrimidine derivative.[1] It is often supplied as a free base or as a TFA salt; the presence of the TFA counterion may influence the compound's properties and biological activity.[8]

Solubility

TWS119 exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[5][9][10] When preparing stock solutions, it is crucial to use anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]

Solvent Solubility Notes
DMSO ≥ 50 mg/mL (157.07 mM)One supplier reports solubility of 64 mg/mL (201.04 mM), but cautions that moisture can decrease solubility.[5] Use fresh, anhydrous DMSO for best results.
Water Insoluble
Ethanol Insoluble

Table 1: Solubility of TWS119 in Common Laboratory Solvents.

Stability of TWS119 Stock Solutions in DMSO

Proper storage of TWS119 stock solutions in DMSO is crucial to maintain its integrity and activity. Based on supplier recommendations, TWS119 powder is stable for extended periods when stored at low temperatures. Once dissolved in DMSO, the stability is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[11]

Form Storage Temperature Recommended Storage Duration
Powder-20°C≥ 4 years
In DMSO-80°C1 year
In DMSO-20°C1 month

Table 2: Recommended Storage Conditions and Stability of TWS119.[11]

Stability of TWS119 in Cell Culture Media

The stability of TWS119 in aqueous cell culture media at 37°C has not been extensively reported in peer-reviewed literature. The aqueous environment of culture media, along with the presence of various components like serum proteins and amino acids, can potentially lead to the degradation of small molecules over the course of a typical cell-based assay. Therefore, it is strongly recommended that researchers empirically determine the stability of TWS119 in their specific culture medium and under their experimental conditions.

Factors that can influence stability in culture media include:

  • pH of the media: Changes in pH can affect the chemical stability of a compound.

  • Media components: Certain amino acids or other components could react with TWS119.

  • Serum proteins: While sometimes stabilizing, serum proteins can also bind to the compound, affecting its availability.

  • Cellular metabolism: If cells are present, they may metabolize the compound, leading to a decrease in its effective concentration.

The TWS119 TFA Salt

TWS119 is also available as a TFA salt.[3] Trifluoroacetic acid is often used during the purification of synthetic compounds and can remain as a counterion in the final product.[8] Researchers should be aware that the TFA salt may have different physicochemical properties, including solubility and stability, compared to the free base. Furthermore, the TFA counterion itself can sometimes elicit biological effects or interfere with assays.[8] For sensitive applications, it may be advisable to either use the free base form of TWS119 or perform experiments to confirm that the TFA salt does not interfere with the experimental outcomes.

Signaling Pathway of TWS119

TWS119 acts by inhibiting GSK-3β, a serine/threonine kinase that is a central component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. TWS119's inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

TWS119_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Destruction_Complex Destruction Complex Axin Axin APC APC Ub Ubiquitination & Proteasomal Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TWS119 TWS119 TWS119->GSK3b | TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activation

Figure 1. TWS119 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for assessing the stability of TWS119. It is recommended to adapt these protocols to your specific experimental needs.

Protocol 1: Stability of TWS119 in DMSO

This protocol outlines a method to evaluate the stability of a TWS119 DMSO stock solution over time at different storage temperatures.

Materials:

  • TWS119 powder

  • Anhydrous DMSO

  • Amber, tightly sealed vials

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Dissolve TWS119 in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[11]

  • Storage Conditions: Store aliquots at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Sample Collection: Collect an aliquot from each storage condition at specified time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months). The time-zero (T=0) sample should be analyzed immediately after preparation.

  • Sample Analysis: Analyze the concentration and purity of TWS119 in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Compare the results of each time point to the T=0 sample to determine the percentage of TWS119 remaining.

Protocol 2: Stability of TWS119 in Cell Culture Media

This protocol provides a framework for determining the stability of TWS119 in a specific cell culture medium at 37°C.

Materials:

  • 10 mM TWS119 in DMSO stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS) as a simple buffer control

  • 24-well tissue culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Ice-cold acetonitrile with an internal standard

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Medium: Pre-warm the complete cell culture medium and PBS to 37°C.

  • Incubation: Spike the pre-warmed medium and PBS with TWS119 from the 10 mM DMSO stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.[11][12] Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.[12]

  • Sample Collection: Incubate the plates at 37°C in a cell culture incubator.[12] Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[12] For the T=0 sample, collect the aliquot immediately after adding the compound.[12]

  • Sample Quenching: Immediately stop potential degradation by adding the collected aliquot to a tube containing a quenching solution (e.g., 200 µL of ice-cold acetonitrile with an internal standard) to precipitate proteins.[12]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Sample Analysis: Transfer the supernatant to new vials for analysis. Analyze the concentration of the parent TWS119 compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of TWS119 remaining versus time to determine the stability profile and half-life in the tested medium.

Stability_Workflow start Start: TWS119 Stock (10 mM in DMSO) prep_media Prepare Working Solutions (e.g., 10 µM in Media/PBS) start->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Plot % Remaining vs. Time & Calculate Half-Life analyze->data

Figure 2. Workflow for Media Stability Assay.

References

Application Notes and Protocols for Neural Stem Cell Differentiation Using TWS119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWS119 is a cell-permeable small molecule that functions as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in neuronal differentiation.[1][5] These application notes provide a detailed protocol for inducing the differentiation of neural stem cells (NSCs) into neurons using TWS119.

Mechanism of Action

TWS119 promotes neuronal differentiation by activating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. TWS119 inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of genes that promote neuronal fate specification and differentiation.[1][5]

Caption: TWS119 Signaling Pathway

Experimental Protocols

This protocol is a general guideline for the differentiation of murine embryonic stem cells (mESCs) or P19 embryonal carcinoma (EC) cells into neurons using TWS119. Optimization may be required for other cell types.

Materials:

  • Neural Stem Cells (e.g., mESCs, P19 cells)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • N2 and B27 supplements

  • L-glutamine

  • Penicillin-Streptomycin

  • TWS119 (stock solution in DMSO)

  • Tissue culture plates

  • Poly-D-lysine or other appropriate coating substrate

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III-tubulin (TuJ1), anti-MAP2, anti-NeuN)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

Protocol:

  • Cell Plating:

    • Coat tissue culture plates with an appropriate substrate (e.g., 0.1% gelatin or Poly-D-lysine/Laminin) to promote cell adherence.

    • Plate neural stem cells at a density of 1-5 x 10⁴ cells/cm².

    • Culture cells in NSC expansion medium until they reach 70-80% confluency.

  • Initiation of Differentiation:

    • Aspirate the expansion medium and wash the cells once with PBS.

    • Add neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements, L-glutamine, and Penicillin-Streptomycin).

    • Add TWS119 to the neural induction medium at the desired final concentration (refer to Table 1 for recommended concentrations). A typical starting concentration is between 200 nM and 2 µM.[2][5]

  • Maintenance of Differentiating Cultures:

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Perform a half-medium change every 2-3 days with fresh neural induction medium containing TWS119.

    • Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of neurites.

  • Duration of Treatment:

    • The optimal duration of TWS119 treatment can vary depending on the cell type. A typical treatment period is 4-7 days.[5] In some protocols, a transient treatment of 2 days is sufficient to induce differentiation.[5]

  • Maturation of Neurons:

    • After the initial differentiation period with TWS119, the medium can be switched to a neuron maturation medium (e.g., Neurobasal medium supplemented with B27, BDNF, GDNF, and cAMP) for an additional 7-14 days to promote the development of mature neuronal features.[6]

  • Assessment of Differentiation:

    • Neuronal differentiation can be assessed by immunocytochemistry for neuronal markers such as β-III-tubulin (TuJ1), MAP2, and NeuN.[5][7]

    • Quantify the percentage of differentiated neurons by counting the number of marker-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).

Experimental_Workflow start Start: Neural Stem Cells plate Plate NSCs on Coated Dish start->plate culture Culture in Expansion Medium (70-80% Confluency) plate->culture induce Add Neural Induction Medium + TWS119 culture->induce maintain Incubate & Maintain (Half-medium change every 2-3 days) induce->maintain mature Switch to Maturation Medium (Optional) maintain->mature assess Assess Differentiation (Immunocytochemistry) maintain->assess After 4-7 days mature->assess After 7-14 days end End: Differentiated Neurons assess->end

Caption: Experimental Workflow for Neuronal Differentiation

Data Presentation

The following tables summarize quantitative data from studies using TWS119 to induce neuronal differentiation.

Table 1: TWS119 Concentration and Differentiation Efficiency

Cell TypeTWS119 ConcentrationDuration of TreatmentNeuronal MarkerDifferentiation Efficiency (%)Reference
Murine ESCs400 nMNot SpecifiedTuJ1, Map2~50-60%[5]
P19 EC Cells1 µM2 daysTuJ130-40%[5]
P19 EC Cells1-5 µM2 daysTuJ140-60% (with subsequent culture)[5]

Table 2: Characterization of TWS119

ParameterValueReference
TargetGSK-3β[5]
IC₅₀30 nM[2][3]
K₋126 ± 11 nM[5]
Molecular Weight318.33 g/mol [1]
SolubilityDMSO[1]

Troubleshooting

  • Low Differentiation Efficiency:

    • Optimize TWS119 concentration. Perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Optimize cell plating density. Both too low and too high densities can inhibit efficient differentiation.

    • Confirm the quality and pluripotency of the starting neural stem cell population.

  • Cell Death:

    • High concentrations of TWS119 can be toxic to some cell types.[8] Reduce the concentration or the duration of treatment.

    • Ensure the quality of the culture medium and supplements.

  • Inconsistent Results:

    • Maintain consistent cell culture practices, including passaging number and confluency at the start of differentiation.

    • Prepare fresh TWS119 dilutions for each experiment from a frozen stock.

Conclusion

TWS119 is a reliable and effective small molecule for inducing the differentiation of neural stem cells into neurons. By following the provided protocol and optimizing conditions for your specific cell type, researchers can efficiently generate neuronal populations for use in a variety of applications, including disease modeling, drug screening, and developmental neurobiology studies.

References

Application of TWS119 TFA in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 mimics the effects of Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin. This, in turn, activates the transcription of Wnt target genes that are crucial for maintaining stem cell pluripotency, promoting proliferation, and directing cell fate decisions. The trifluoroacetate (TFA) salt of TWS119 is a commonly used formulation in research settings.

In organoid culture, the precise modulation of the Wnt/β-catenin pathway is critical for the successful generation, expansion, and differentiation of various organoid types. TWS119 TFA serves as a valuable tool to activate this pathway, thereby supporting the self-renewal of adult stem cells and progenitor cells within the organoid culture and facilitating directed differentiation protocols.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. This compound activates this pathway through the inhibition of GSK-3β.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TWS119 Action DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off beta_catenin_off->DestructionComplex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_inhibited GSK-3β (Inhibited) Dishevelled->GSK3b_inhibited Inhibits TWS119 This compound TWS119->GSK3b_inhibited Inhibits beta_catenin_on β-catenin (Stabilized) beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_on->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Wnt_Target_Genes_on Wnt Target Genes (ON) (e.g., Lgr5, c-Myc) TCF_LEF_on->Wnt_Target_Genes_on Activation

Fig. 1: Wnt/β-catenin signaling pathway and the action of this compound.

Quantitative Data Summary

The following tables summarize the recommended concentration ranges and observed effects of this compound and other relevant GSK-3β inhibitors in various organoid systems. It is important to note that optimal concentrations may vary depending on the specific cell line, organoid type, and experimental conditions.

Table 1: Recommended Concentrations of this compound and Other GSK-3β Inhibitors in Organoid Culture

Organoid TypeCompoundRecommended Concentration RangeApplicationReference(s)
Neural (murine ESC)TWS119400 nM - 1 µMNeuronal Differentiation[1]
GastricGSK Inhibitor2 µMPromotion of cell growth and protection
CerebralCHIR990211 µM - 10 µMModulation of size, proliferation, apoptosis
IntestinalCHIR9902110 µMInduction of cystic organoid morphology[2]

Table 2: Effects of this compound on Neuronal Differentiation of Murine Embryonic Stem Cells

ParameterControl (DMSO)TWS119 (1 µM)Reference(s)
Neuronal Differentiation (TuJ1+)< 5%30-40% (monolayer), up to 60% (embryoid body formation)[1]
Nestin+ (Neural Progenitors)LowMajority of TuJ1-negative cells[1]

Experimental Protocols

General Workflow for Organoid Culture using this compound

The general workflow for establishing and manipulating organoid cultures with this compound involves several key stages, from initial cell sourcing to the analysis of mature organoids.

Organoid_Workflow cluster_setup I. Culture Initiation cluster_culture II. Expansion & Maintenance cluster_differentiation III. Directed Differentiation cluster_analysis IV. Analysis Tissue Source Tissue (e.g., Biopsy, PSCs) Isolation Cell Isolation/ Embryoid Body Formation Tissue->Isolation Embedding Embedding in Extracellular Matrix Isolation->Embedding Growth Organoid Growth Medium Embedding->Growth TWS119_add Addition of this compound (for Wnt pathway activation) Growth->TWS119_add Passaging Passaging/ Expansion Growth->Passaging TWS119_add->Passaging Differentiation_Medium Differentiation Medium Passaging->Differentiation_Medium TWS119_mod Modulation of this compound (or other signaling molecules) Differentiation_Medium->TWS119_mod Maturation Organoid Maturation Differentiation_Medium->Maturation TWS119_mod->Maturation Harvesting Organoid Harvesting Maturation->Harvesting Analysis Downstream Analysis (e.g., Imaging, qPCR, Sequencing) Harvesting->Analysis

Fig. 2: General experimental workflow for organoid culture with this compound.

Application Note 1: Induction of Neuronal Differentiation in Murine Embryonic Stem Cells

TWS119 has been demonstrated to be a potent inducer of neuronal differentiation from murine embryonic stem cells (ESCs), bypassing the need for embryoid body formation in some protocols.[1]

Experimental Protocol: Neuronal Differentiation of Murine ESCs
  • Cell Seeding: Plate murine ESCs on gelatin-coated tissue culture plates at a density that allows for monolayer growth.

  • Initiation of Differentiation:

    • For monolayer differentiation, replace the ESC maintenance medium with a basal neural differentiation medium. Add this compound to a final concentration of 1 µM.

    • For embryoid body (EB) based differentiation, form EBs from ESCs using standard protocols. After EB formation, plate the EBs and culture in a neural differentiation medium supplemented with 1 µM this compound.

  • Culture and Maintenance: Culture the cells for 2-4 days in the presence of this compound. Subsequently, replace the medium with a TWS119-free neural maturation medium.

  • Maturation: Continue to culture the differentiating cells for an additional 7-14 days, changing the medium every 2 days.

  • Analysis: Assess neuronal differentiation by immunofluorescence staining for neuronal markers such as βIII-tubulin (TuJ1), MAP2, and NeuN.

Application Note 2: Maintenance and Expansion of Intestinal Organoids (Adapted Protocol)

While specific protocols for this compound in intestinal organoid culture are not as prevalent as those for CHIR99021, its function as a GSK-3β inhibitor suggests its utility in maintaining the stem cell pool. The following is an adapted protocol based on the known requirements for Wnt signaling in intestinal organoid culture.

Experimental Protocol: Maintenance of Murine Intestinal Organoids
  • Organoid Culture: Establish murine intestinal organoids from isolated crypts according to standard protocols.

  • Maintenance Medium Formulation: Prepare a basal medium for intestinal organoids (e.g., Advanced DMEM/F12) supplemented with essential growth factors such as EGF, Noggin, and R-spondin.

  • This compound Supplementation: To maintain a robust stem cell population and promote budding, supplement the maintenance medium with this compound at a concentration range of 1-3 µM. This concentration should be optimized for your specific organoid line.

  • Culture and Passaging: Culture the organoids in the this compound-containing medium, changing the medium every 2-3 days. Passage the organoids every 7-10 days.

Directed Differentiation Workflow

To induce differentiation into specific intestinal cell lineages, the Wnt signaling pathway is often modulated. This compound can be withdrawn or its concentration reduced in combination with other signaling pathway inhibitors.

Differentiation_Workflow cluster_lineages Differentiated Lineages Start Intestinal Organoids in Expansion Medium (with this compound) Withdraw_Wnt Withdrawal/Reduction of This compound Start->Withdraw_Wnt Add_Inhibitors Addition of other Signaling Modulators Withdraw_Wnt->Add_Inhibitors Enterocytes Enterocytes Add_Inhibitors->Enterocytes Goblet_Cells Goblet Cells Add_Inhibitors->Goblet_Cells Enteroendocrine Enteroendocrine Cells Add_Inhibitors->Enteroendocrine

Fig. 3: Directed differentiation workflow for intestinal organoids.

Application Note 3: Directed Differentiation of Human Pluripotent Stem Cells to Liver Organoids (Adapted Protocol)

The generation of liver organoids from human pluripotent stem cells (hPSCs) is a multi-step process that involves mimicking embryonic development. Activation of the Wnt/β-catenin pathway is crucial during the initial stages to specify the definitive endoderm.

Experimental Protocol: Hepatic Differentiation of hPSCs
  • Definitive Endoderm Induction: Culture hPSCs to confluency. To initiate differentiation, replace the hPSC medium with a definitive endoderm induction medium. This medium is typically supplemented with Activin A and a GSK-3β inhibitor. This compound can be used at a concentration of 1-3 µM for the first 24-48 hours of differentiation.

  • Hepatic Specification: After definitive endoderm formation, transition the cells to a hepatic specification medium containing factors such as FGF and BMP. At this stage, this compound is typically withdrawn.

  • Hepatic Progenitor Expansion and Maturation: Following hepatic specification, the cells are cultured in a medium that supports the expansion and maturation of hepatic progenitors into hepatocyte-like cells within the forming organoids.

  • Analysis: Characterize the liver organoids by assessing the expression of hepatic markers such as albumin (ALB), alpha-fetoprotein (AFP), and cytochrome P450 enzymes.

Disclaimer: The protocols for intestinal and liver organoids are adapted from general principles of organoid culture and may require significant optimization for the use of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific application.

References

Application Notes and Protocols for TWS119 TFA in Cellular Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin. This activation of Wnt signaling plays a crucial role in directing the differentiation of stem and progenitor cells into various lineages, including neuronal, cardiomyocyte, and pancreatic β-cells.

These application notes provide detailed protocols and quantitative data on the use of TWS119 for cellular differentiation, with a specific focus on optimizing treatment duration for effective lineage specification. It is important to note that TWS119 is often supplied as a trifluoroacetate (TFA) salt. As TFA itself can exert biological effects, including the inhibition of cell proliferation, proper controls are essential for accurate interpretation of experimental results.[1][2]

Mechanism of Action: TWS119 in the Wnt/β-catenin Pathway

TWS119 acts as a competitive inhibitor of ATP binding to the active site of GSK-3β. This inhibition prevents the phosphorylation of β-catenin by GSK-3β, thereby protecting it from ubiquitination and subsequent proteasomal degradation. The stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, driving cellular differentiation.

Figure 1: TWS119 inhibits GSK-3β, activating Wnt/β-catenin signaling.

Quantitative Data Summary

The optimal concentration and duration of TWS119 treatment are cell-type specific. The following tables summarize reported quantitative data for the differentiation of various cell types.

Table 1: TWS119 Treatment for Neuronal Differentiation

Cell TypeConcentrationTreatment DurationOutcomeReference
P19 Embryonal Carcinoma Cells1 µM2 days, followed by 2-14 days in compound-free medium30-60% differentiation into TuJ1-positive neurons.[3]
Mouse Embryonic Stem Cells (mESCs)400 nM2 days, followed by culture in compound-free medium~50-60% differentiation into TuJ1, Map2(a+b), and neurofilament-M positive neurons.[3]
Ependymal Stem/Progenitor Cells (epSPCs) & Human Pluripotent Stem Cell-derived Neural Progenitors (hPSC-NPs)1 µM (Ro3303544, another GSK-3β inhibitor)24 hoursSignificant increase in β-catenin expression after 12 hours and βIII-tubulin after 24 hours.[4]

Table 2: GSK-3β Inhibitor Treatment for Cardiomyocyte Differentiation

Cell TypeGSK-3β InhibitorConcentrationTreatment DurationOutcomeReference
Human Pluripotent Stem Cells (hPSCs)CHIR9902112 µM24 hours>95% brachyury-expressing cells, leading to 82-98% cardiomyocyte differentiation.[5]
Human Pluripotent Stem Cells (hPSCs)CHIR990212-4 µM (in EB formation)3 daysPeak efficiency of cardiomyocyte differentiation.[2]

Table 3: Wnt Pathway Modulation in Pancreatic Beta-Cell Differentiation

Note: Direct protocols for TWS119 in pancreatic beta-cell differentiation are less common. The following data pertains to general Wnt pathway modulation, often in multi-step protocols.

Cell TypeWnt ModulatorStage of DifferentiationTreatment DurationOutcomeReference
Human Embryonic Stem Cells (hESCs)CHIR99021Definitive Endoderm Induction1-3 daysEssential for the initial step of pancreatic lineage specification.[6][7]
Human iPSC-derived Pancreatic EndodermWNT3A and Wnt inhibitorPancreatic Endoderm to Endocrine Progenitor3 daysIncreased INS expression.[8]

Experimental Protocols

Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells

This protocol is adapted from studies on the neuronal differentiation of mESCs.[3]

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LIF (Leukemia Inhibitory Factor)

  • TWS119 (stock solution in DMSO)

  • Neurobasal Medium

  • B27 Supplement

  • 0.1% Gelatin-coated tissue culture plates

Procedure:

  • Cell Seeding: Plate mESCs on gelatin-coated plates at a density of 1-2 x 104 cells/cm2 in standard mESC culture medium (DMEM with 15% FBS, Pen-Strep, and LIF).

  • TWS119 Treatment: After 24 hours, replace the medium with differentiation medium (DMEM with 10% FBS, Pen-Strep, without LIF) containing 400 nM TWS119.

  • Incubation: Culture the cells for 2 days in the presence of TWS119.

  • Compound Removal and Maturation: After 2 days, remove the TWS119-containing medium and replace it with compound-free Neurobasal medium supplemented with B27.

  • Maintenance: Change the medium every 2-3 days. Neuronal morphology should become apparent within a few days, and mature neuronal markers can be assessed after 7-14 days.

Protocol 2: General Protocol for Cardiomyocyte Differentiation of hPSCs via GSK-3β Inhibition

This protocol is a generalized procedure based on the temporal modulation of Wnt signaling using a GSK-3β inhibitor like CHIR99021, which can be adapted for TWS119.[5][9]

Materials:

  • Human Pluripotent Stem Cells (hPSCs)

  • mTeSR1 medium

  • Matrigel-coated plates

  • RPMI 1640 medium

  • B27 supplement (without insulin)

  • GSK-3β inhibitor (CHIR99021 or TWS119)

  • Wnt inhibitor (e.g., IWP2)

Procedure:

  • Cell Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

  • Mesoderm Induction (Day 0): Replace the mTeSR1 medium with RPMI/B27 (minus insulin) containing the GSK-3β inhibitor (e.g., 12 µM CHIR99021).

  • Cardiac Mesoderm Specification (Day 1): After exactly 24 hours, remove the GSK-3β inhibitor-containing medium and replace it with fresh RPMI/B27 (minus insulin).

  • Cardiac Progenitor Formation (Day 3): Add a Wnt inhibitor (e.g., 5 µM IWP2) in RPMI/B27 (minus insulin).

  • Cardiomyocyte Maturation (Day 5 onwards): Replace the medium with RPMI/B27 (with insulin) and change every 2-3 days. Spontaneous beating of cardiomyocytes is typically observed between days 7 and 14.

Protocol 3: TFA Removal and Vehicle Control

Given that TFA can have independent biological effects, it is crucial to perform appropriate controls.[1][2]

TFA Removal (adapted from peptide protocols): [10][11]

  • Dissolution: Dissolve the TWS119-TFA salt in distilled water.

  • Acidification: Add 100 mM HCl to a final concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Lyophilization: Freeze the solution rapidly (e.g., in liquid nitrogen) and lyophilize overnight.

  • Repeat: Repeat the dissolution, acidification, and lyophilization steps at least two more times to ensure complete TFA exchange.

  • Reconstitution: Reconstitute the resulting TWS119-HCl salt in the desired solvent (e.g., DMSO) for your experiments.

Vehicle Control:

  • Standard Vehicle Control: Use the same final concentration of the solvent (e.g., DMSO) used to dissolve TWS119 in your control cultures.

  • TFA Salt Control: To account for any potential effects of the TFA salt, a separate control group treated with the TFA salt of a non-functional analogue of TWS119 or a similar small molecule at the same molar concentration should be included. If a TFA-free version of TWS119 is not available or prepared, a control with TFA alone at the equivalent concentration should be considered.

Experimental Workflow and Visualization

The general workflow for a TWS119-mediated differentiation experiment involves several key stages.

differentiation_workflow cluster_prep Preparation cluster_treatment Treatment cluster_maturation Maturation & Analysis Start Start with Pluripotent or Progenitor Cells TFA_Control Prepare TWS119 (TFA-free if possible) and TFA Vehicle Control Seeding Seed Cells at Optimal Density TFA_Control->Seeding Treatment Apply TWS119 at Varied Durations (e.g., 24h, 48h, 72h) Seeding->Treatment Control Apply Vehicle and TFA Controls Seeding->Control Removal Remove TWS119 and Culture in Maturation Medium Treatment->Removal Control->Removal Analysis Analyze Differentiation (e.g., ICC, Flow Cytometry, qPCR, Functional Assays) Removal->Analysis

Figure 2: General experimental workflow for optimizing TWS119 treatment duration.

Troubleshooting and Optimization

  • Low Differentiation Efficiency:

    • Optimize TWS119 Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Optimize Treatment Duration: Test a range of treatment durations (e.g., 24, 48, 72 hours) to find the optimal window for lineage commitment.

    • Cell Density: Ensure cells are seeded at the recommended density, as both sparse and overly confluent cultures can affect differentiation.

  • Cell Toxicity:

    • TFA Effects: If using TWS119 with TFA, consider performing a TFA removal protocol or using a lower concentration. Ensure appropriate TFA controls are in place.[1][2]

    • TWS119 Concentration: High concentrations of TWS119 can be cytotoxic. Reduce the concentration if significant cell death is observed.

  • Variability Between Experiments:

    • Reagent Quality: Use high-quality, lot-tested reagents.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as differentiation potential can change with extensive passaging.

    • Timing of Media Changes: Adhere strictly to the timing of media changes and compound additions, as these can be critical for successful differentiation.[5]

By carefully considering the treatment duration, concentration, and potential confounding effects of TFA, researchers can effectively utilize TWS119 to direct cellular differentiation and advance their studies in developmental biology, disease modeling, and regenerative medicine.

References

Troubleshooting & Optimization

Troubleshooting TWS119 TFA solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with TWS119 TFA in aqueous solutions.

Troubleshooting Guide

Issue: this compound Fails to Dissolve or Precipitates in Aqueous Solution

This is a common challenge as TWS119, even as a TFA salt, has low inherent solubility in purely aqueous media. Follow these steps to systematically troubleshoot and resolve this issue.

G cluster_0 cluster_1 cluster_2 A Start: this compound Powder B Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Visually Inspect Stock Solution (Clear and particle-free?) B->C D Gentle Warming (37°C) or Sonication C->D No E Stock Solution Ready C->E Yes D->B F Dilute Stock into Final Aqueous Buffer E->F G Precipitation Observed? F->G H Solution Ready for Experiment (Keep final organic solvent conc. low, e.g., <0.5%) G->H No I Troubleshooting Options G->I Yes J Option 1: Lower Final Concentration I->J K Option 2: Adjust pH of Aqueous Buffer I->K L Option 3: Use Co-solvents or Surfactants (e.g., PEG300, Tween-80) I->L

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What should I do first?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility. The first and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[2][3][4][5][6][7] From this stock, you can make further dilutions into your aqueous experimental medium.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: DMSO is the most highly recommended solvent for preparing TWS119 stock solutions.[2][3][4][5][6][7] Ethanol can also be used, but TWS119 is generally less soluble in ethanol compared to DMSO.[5] Always use a fresh, anhydrous grade of DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[3][8]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue. Here are several strategies to prevent this:

  • Further Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock in DMSO to a lower concentration.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% (v/v), to avoid solvent effects on your biological system.[1]

  • Use of Co-solvents and Surfactants: For challenging dilutions, especially for in vivo studies, a formulation with co-solvents and surfactants can be used. A published protocol for TWS119 involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][9]

Q4: Can I use heat or sonication to help dissolve my this compound?

A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in dissolving the compound in the initial organic solvent.[1][8][9] However, it's crucial to ensure the compound is heat-stable and to avoid excessive heating, which could lead to degradation.[9] Always visually inspect the solution for any signs of degradation, such as a color change.[9][10]

Q5: Does the TFA salt of TWS119 make it more water-soluble than the free base?

A5: While trifluoroacetic acid (TFA) itself is highly soluble in water[11][12], and forming a salt can improve the aqueous solubility of a compound, TWS119's core structure is hydrophobic. Therefore, even as a TFA salt, its solubility in purely aqueous solutions remains very low. The primary approach to solubilization still relies on the use of an organic solvent stock.

Q6: How should I store my this compound stock solution?

A6: Store stock solutions at -20°C or -80°C.[8][10] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[2][10] When stored at -80°C in a suitable solvent like DMSO, the stock solution can be stable for up to a year.[2][3]

Data Presentation

Table 1: Solubility of TWS119 in Various Solvents

SolventConcentrationRemarksSource(s)
DMSO ≥ 50 mg/mL (~157 mM)Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]
DMSO 64 mg/mL (~201 mM)[3]
DMSO to 100 mM
DMSO 20 mg/mL[7]
Ethanol to 5 mM
Ethanol 0.3 mg/mL[7]
Water < 0.1 mg/mL (insoluble)[2][3]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[7]

Note: The data above primarily refers to the TWS119 free base, but provides the best available guidance for the TFA salt.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Gently tap the vial to ensure all the this compound powder is at the bottom.[8]

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[1]

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for short bursts or warm it gently in a 37°C water bath for 5-10 minutes.[9]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]

  • Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -20°C or -80°C.[8][10]

Protocol 2: Preparation of TWS119 Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[10]

  • Pre-dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.

  • Final Dilution: Slowly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or aqueous buffer while vortexing or mixing gently to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.1% to 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

  • Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation over time.

Visualizations

G

G

References

Technical Support Center: Optimizing TWS119 TFA for Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TWS119 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for maximizing neuronal yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TWS119 and what is its primary mechanism of action?

A1: TWS119 is a cell-permeable, 4,6-disubstituted pyrrolopyrimidine compound that potently inhibits Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] The primary target of TWS119 is GSK-3β, a key negative regulator in the canonical Wnt signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin.[1][3] This leads to the accumulation and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated transcription of genes that promote neuronal differentiation.[1][4]

Q2: Why is TWS119 used for neuronal differentiation?

A2: TWS119 is used to induce the differentiation of pluripotent stem cells, such as embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells, into neurons.[1][2][3] Its ability to activate the Wnt signaling pathway by inhibiting GSK-3β mimics developmental cues that specify a neuronal fate.[1] A key advantage is that it can induce neurogenesis efficiently, sometimes without the need for embryoid body (EB) formation or treatment with retinoic acid (RA).[1][3]

Q3: What is the recommended starting concentration for this compound?

A3: The optimal concentration of TWS119 can vary depending on the cell type and specific protocol. However, published studies provide a good starting range. For mouse P19 EC cells, concentrations between 1-5 µM have been used effectively.[1] For primary mouse ESCs, a lower concentration of 400 nM has been shown to induce neuronal differentiation in 50-60% of cells.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should this compound be prepared and stored?

A4: TWS119 is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[6] For storage, it is recommended to keep the stock solution at -20°C and protected from direct sunlight to ensure stability.[3] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium.

Q5: What are the expected morphological changes and key markers to verify neuronal differentiation?

A5: Within hours of TWS119 treatment, cells may begin to form adherent aggregates.[1] Differentiated cells will exhibit a characteristic neuronal morphology, including a round cell body (soma) and multiple asymmetric processes (neurites).[1] To confirm neuronal identity, immunostaining for specific markers is essential. Early neuronal progenitors can be identified by Nestin staining.[1] Differentiated neurons can be confirmed by staining for βIII-tubulin (TuJ1), Neurofilament-M, and MAP2.[1] More mature neuronal markers include NeuN, glutamate, and synapsin 1.[1]

Troubleshooting Guide

Issue 1: Low Neuronal Yield or No Differentiation

  • Q: My cells are not differentiating into neurons after TWS119 treatment. What could be the cause?

    • A: Concentration may be suboptimal. The effective concentration of TWS119 is cell-type dependent. We recommend performing a titration experiment with a range of concentrations (e.g., 100 nM to 5 µM) to find the optimal dose for your cells. For mouse ESCs, 400 nM has been effective, while P19 cells may require 1 µM or higher.[1]

    • A: TWS119 activity may be compromised. Ensure your TWS119 stock solution was stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.

    • A: Cell density could be incorrect. Plate cells at the recommended density for your specific cell type. Both overly confluent and sparse cultures can respond poorly to differentiation cues.

    • A: Duration of treatment may need adjustment. A transient treatment of 2 days, followed by incubation in compound-free medium, has been shown to yield a higher percentage of neurons (40-60%) compared to continuous exposure.[1]

Issue 2: High Levels of Cell Death

  • Q: I'm observing significant cell death in my cultures after adding TWS119. How can I prevent this?

    • A: TWS119 concentration may be too high. High concentrations of any small molecule can be toxic. Try reducing the concentration as part of your dose-response optimization.

    • A: The purity of the compound may be a factor. Ensure you are using a high-purity grade of TWS119 (≥90%).[2]

    • A: Culture medium may lack necessary survival factors. After the initial TWS119 treatment, switching to a medium specifically designed for neuronal survival, such as a B27-supplemented neurobasal medium, can significantly improve cell viability and maturation.[1]

Issue 3: Inconsistent Results Between Experiments

  • Q: I am getting variable neuronal yields with each experiment. How can I improve reproducibility?

    • A: Standardize all reagents and protocols. Ensure consistency in cell passage number, plating density, TWS119 concentration and preparation, and treatment duration.

    • A: Use a consistent solvent concentration. The final concentration of DMSO in the culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1%.

    • A: Ensure homogenous cell population. Start with a healthy, undifferentiated population of stem cells. Variations in the starting culture can lead to different outcomes.

Quantitative Data Summary

The following table summarizes key quantitative data from studies using TWS119 for neuronal differentiation.

ParameterValueCell TypeSource
IC₅₀ 30 nMCell-free assay[2][7][8][9]
Binding Affinity (KD) 126 ± 11 nMGSK-3β[1][2]
Effective Concentration 400 nMMouse ESCs[1]
Effective Concentration 1 µMP19 EC Cells (Monolayer)[1][8]
Effective Concentration 1 - 5 µMP19 EC Cells[1]
Neuronal Yield ~50-60%Mouse ESCs (at 400 nM)[1]
Neuronal Yield 30-40%P19 Cells (Monolayer, 1 µM)[1][8]
Neuronal Yield Up to 60%P19 Cells (EB formation)[1][8]
Neuronal Yield 40-60%P19 Cells (2-day transient treatment)[1]

Experimental Protocols

Protocol 1: Neuronal Differentiation of Mouse P19 EC Cells (Monolayer)

  • Cell Plating: Plate P19 cells on tissue culture-treated dishes at a suitable density in MEMα medium supplemented with 5% Fetal Bovine Serum (FBS).

  • TWS119 Treatment: Approximately 12 hours after plating, replace the medium with fresh medium containing TWS119 at the desired final concentration (e.g., 1 µM).

  • Induction Period: Culture the cells in the presence of TWS119 for 2 days. During this time, cells may begin to form adherent aggregates.[1]

  • Maturation: After 2 days, remove the TWS119-containing medium. Wash the cells once with PBS and replace with compound-free MEMα supplemented with 2% FBS.

  • Analysis: Culture for an additional 2-14 days. For longer culture periods (>10 days), use a B27-supplemented neurobasal medium to enhance neuronal survival and maturation.[1] Fix the cells and perform immunocytochemistry for neuronal markers (e.g., TuJ1, MAP2, Neurofilament-M).

Protocol 2: Neuronal Differentiation of Mouse Embryonic Stem Cells (ESCs)

  • Cell Plating: Plate mouse ESCs (e.g., D3 cell line) under conditions that maintain pluripotency.

  • TWS119 Treatment: To induce differentiation, treat the ESCs with 400 nM TWS119.[1]

  • Induction and Maturation: Culture the cells under these conditions for several days until clear morphological changes indicating neuronal differentiation are observed.

  • Analysis: After the differentiation period (e.g., 4-7 days), fix the cells and perform immunofluorescence staining for neuronal markers such as TuJ1, MAP2, and Neurofilament-M to quantify the differentiation efficiency.[1]

Visualizations

TWS119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC) Frizzled->Destruction_Complex Inhibits TWS119 TWS119 GSK3B GSK-3β TWS119->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates Destruction_Complex->Beta_Catenin Beta_Catenin_P β-catenin-P Degradation Proteasomal Degradation Beta_Catenin_P->Degradation Leads to Beta_Catenin->Beta_Catenin_P Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Gene_Expression Neuronal Gene Expression TCF_LEF->Gene_Expression Activates

Caption: TWS119 inhibits GSK-3β, stabilizing β-catenin to promote neuronal gene expression.

TWS119_Workflow Start Start: Pluripotent Stem Cells Plating 1. Plate Cells (e.g., P19 or ESCs) Start->Plating Treatment 2. Add TWS119 (e.g., 400nM - 1µM) for 2 Days Plating->Treatment Removal 3. Remove TWS119 Wash Cells Treatment->Removal Maturation 4. Culture in Maturation Medium (e.g., Neurobasal/B27) for 2-14 Days Removal->Maturation Analysis 5. Analyze: Immunostaining (TuJ1, MAP2) Maturation->Analysis End Result: Differentiated Neurons Analysis->End

Caption: Experimental workflow for inducing neuronal differentiation using TWS119.

Troubleshooting_Guide Start Problem: Low Neuronal Yield Check_Conc Is TWS119 concentration optimized? Start->Check_Conc Check_Duration Is treatment duration optimized? Check_Conc->Check_Duration Yes Sol_Titrate Solution: Perform dose-response (100nM - 5µM) Check_Conc->Sol_Titrate No Check_Viability Is there high cell death? Check_Duration->Check_Viability Yes Sol_Transient Solution: Try transient (2-day) treatment Check_Duration->Sol_Transient No Check_Storage Was TWS119 stored correctly? Check_Viability->Check_Storage No Sol_Medium Solution: Use neuronal survival medium (e.g., Neurobasal/B27) Check_Viability->Sol_Medium Yes Sol_Aliquot Solution: Use fresh stock, aliquot to avoid freeze-thaw cycles Check_Storage->Sol_Aliquot No

Caption: Troubleshooting logic for addressing low neuronal yield in TWS119 experiments.

References

Why is TWS119 TFA not inducing differentiation in my cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TWS119 TFA to induce cellular differentiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce differentiation?

TWS119 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell fate decisions and differentiation, particularly towards neuronal lineages.[3][4]

Q2: I am not observing any morphological changes indicative of differentiation in my cells after this compound treatment. What could be the reason?

Several factors could contribute to the lack of morphological changes. These include:

  • Suboptimal Concentration: The optimal concentration of this compound is highly cell-type dependent.

  • Incorrect Timing and Duration of Treatment: The window for inducing differentiation can be specific to the cell line and its developmental stage.

  • Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying responsiveness to this compound.

  • Compound Inactivity: The this compound may have degraded due to improper storage or handling.

  • Low Seeding Density: Insufficient cell density might inhibit differentiation.

Q3: How can I confirm that this compound is active and engaging its target in my cells?

To verify the activity of this compound, you can assess the activation of the Wnt/β-catenin pathway. A primary indicator is the accumulation of β-catenin.[3] You can perform a Western blot to check for increased levels of total β-catenin in cell lysates after treatment. Additionally, you can measure the upregulation of downstream Wnt target genes such as Lef1, Tcf7, and Axin2 using qRT-PCR.[1][5]

Q4: What are the typical markers of successful neuronal differentiation induced by this compound?

For neuronal differentiation, you should look for the expression of specific markers. Early neuronal progenitors may express Nestin.[3] As differentiation progresses, you should observe the expression of neuronal-specific markers such as β-III tubulin (TuJ1) and Microtubule-Associated Protein 2 (MAP2).[3] Mature neurons may also express markers like NeuN.[3]

Q5: Is this compound toxic to cells?

High concentrations of TWS119 can be cytotoxic.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration that induces differentiation without causing significant cell death. A viability assay, such as an MTT or a live/dead staining, can help determine the cytotoxic threshold for your specific cell line.

Troubleshooting Guide

If you are not observing the expected differentiation in your cells, follow this troubleshooting guide:

Step 1: Verify this compound Integrity and Activity

  • Proper Storage: Ensure this compound is stored at -20°C and protected from light.[4]

  • Fresh Preparation: Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[6]

  • Functional Validation: Before proceeding with differentiation experiments, validate the activity of your this compound batch. Treat your cells with a known effective concentration and check for β-catenin accumulation by Western blot (see Experimental Protocols section).

Step 2: Optimize Experimental Conditions

  • Concentration Gradient: Perform a dose-response experiment to identify the optimal concentration of this compound for your cell line. Refer to the table below for recommended starting ranges.

  • Treatment Duration: Vary the duration of this compound exposure. Some protocols recommend a short treatment followed by a period in a compound-free medium.[3]

  • Cell Density: Ensure you are plating your cells at an optimal density for differentiation. This is often higher than the density for routine passaging.

Step 3: Assess Cellular Response

  • Wnt Pathway Activation: If differentiation is still not observed, confirm that the Wnt pathway is being activated in your cells by checking for β-catenin accumulation and upregulation of Wnt target genes.

  • Differentiation Markers: Use immunocytochemistry or qRT-PCR to check for the expression of early and late differentiation markers. The absence of early markers may indicate a block in the initial stages of differentiation.

Step 4: Consider Cell Line Specifics

  • Passage Number: Use low-passage cells, as high-passage numbers can lead to reduced differentiation potential.

  • Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cellular processes, including differentiation.

Quantitative Data Summary

Cell LineRecommended Concentration RangeExpected OutcomeReference(s)
P19 Embryonal Carcinoma1 - 5 µMNeuronal differentiation (TuJ1, MAP2 positive)[3]
Mouse Embryonic Stem Cells (mESCs)400 nM - 1 µMNeuronal differentiation (TuJ1, MAP2 positive)[3]
Human CD8+ T Cells2.5 - 5 µMGeneration of memory stem cell-like phenotype[7]

Experimental Protocols

Western Blot for β-catenin Accumulation

  • Cell Lysis: After treating cells with this compound or a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Visualizations

Wnt_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Axin Axin Dsh->Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin->GSK3b APC APC APC->Axin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TWS119 This compound TWS119->GSK3b Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the action of this compound.

Troubleshooting_Workflow Start No Differentiation Observed Check_Compound Step 1: Verify this compound Integrity & Activity Start->Check_Compound Compound_OK Is Compound Active? Check_Compound->Compound_OK Optimize Step 2: Optimize Experimental Conditions (Concentration, Time) Compound_OK->Optimize Yes Replace_Compound Replace this compound Compound_OK->Replace_Compound No Conditions_OK Differentiation Observed? Optimize->Conditions_OK Assess_Response Step 3: Assess Cellular Response (Wnt Activation, Markers) Conditions_OK->Assess_Response No Success Differentiation Successful Conditions_OK->Success Yes Response_OK Is Wnt Pathway Activated? Assess_Response->Response_OK Check_Cells Step 4: Consider Cell Line Specifics (Passage, Contamination) Response_OK->Check_Cells Yes Failure Consult Further/ Consider Alternatives Response_OK->Failure No Check_Cells->Failure Replace_Compound->Check_Compound

Caption: Troubleshooting workflow for this compound-induced differentiation.

References

Preventing degradation of TWS119 TFA during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of TWS119 TFA to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and stability of this compound.

Question: My this compound solution has changed color. Is it degraded?

Answer: A change in the color of your this compound solution could indicate degradation. TWS119 contains functional groups that may be susceptible to oxidation, which can sometimes lead to colored byproducts. We recommend preparing fresh solutions and storing them properly to minimize the risk of degradation. If you observe a color change, it is advisable to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.

Question: I have been storing my this compound powder at room temperature. Is it still usable?

Answer: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years[1]. While short periods at room temperature may not cause significant degradation, prolonged exposure can compromise the stability of the compound. For critical experiments, we recommend using a sample that has been stored under the recommended conditions.

Question: Can I repeatedly freeze and thaw my this compound stock solution?

Answer: It is strongly advised to avoid repeated freeze-thaw cycles of your this compound stock solution[1][2]. Each cycle can introduce moisture and increase the chance of degradation. To prevent this, we recommend preparing small aliquots of your stock solution and storing them at -80°C. This allows you to thaw only the amount you need for each experiment.

Question: What is the recommended solvent for preparing this compound stock solutions?

Answer: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is important to use high-purity, anhydrous DMSO, as moisture can contribute to the degradation of the compound[1].

Question: How long can I store my this compound stock solution?

Answer: The stability of this compound in solution depends on the storage temperature. When stored at -80°C, stock solutions are stable for up to one year. At -20°C, the stability is reduced to approximately one month[1]. For best results, it is always recommended to use freshly prepared solutions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
Solution (in DMSO)-80°CUp to 1 year
Solution (in DMSO)-20°CUp to 1 month

Experimental Protocols

This section provides a detailed methodology for assessing the purity and stability of your this compound.

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. It is recommended as a starting point, and optimization may be required for your specific instrumentation and experimental needs.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • DMSO, anhydrous (for stock solution)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Degas both mobile phases prior to use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO.

  • Working Standard Solution (10 µg/mL): Dilute the standard stock solution with methanol to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare your this compound sample in the same manner as the working standard solution.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

6. Data Analysis:

  • Analyze the chromatograms of the standard and sample solutions.

  • The purity of the this compound sample can be calculated by determining the area percentage of the main peak relative to the total peak area.

Visualizations

Factors Contributing to this compound Degradation

cluster_storage Storage Conditions cluster_handling Handling Practices Temp Improper Temperature (e.g., Room Temp) Degradation This compound Degradation (Reduced Purity & Activity) Temp->Degradation Light Exposure to Light Light->Degradation Moisture Presence of Moisture Moisture->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation Solvent Non-Anhydrous Solvent (e.g., wet DMSO) Solvent->Degradation

Caption: Key factors that can lead to the degradation of this compound.

Experimental Workflow for this compound Stability Assessment

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot Solution A->B C1 Store at -80°C B->C1 C2 Store at -20°C B->C2 C3 Store at 4°C B->C3 D Analyze by HPLC at Different Time Points C1->D C2->D C3->D E Assess Purity and Degradation D->E

Caption: Workflow for evaluating the stability of this compound solutions.

References

Addressing inconsistent results with TWS119 TFA treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with TWS119 TFA treatment. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

TWS119 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 30 nM.[1][2][3] By inhibiting GSK-3β, TWS119 activates the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. TWS119-mediated inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene transcription.[4][5]

Q2: What are the common applications of this compound in research?

This compound is widely used in various research areas, including:

  • Stem Cell Biology: To induce neuronal differentiation of embryonic stem cells (ESCs) and pluripotent murine embryonal carcinoma cells.[1][2][4][6]

  • Immunology: To modulate T-cell differentiation, for instance, by promoting the generation of T memory stem-like cells (T-SCM) from CD8+ T cells.[2]

  • Cancer Research: To inhibit proliferation and induce apoptosis in certain cancer cell lines, such as human alveolar rhabdomyosarcoma cells.[2]

  • Neuroscience: To promote neuronal differentiation and offer neuroprotective effects in models of neurological damage.[7]

Q3: How should I prepare and store this compound stock solutions?

For optimal results and to avoid inconsistencies, proper handling of this compound is crucial.

  • Reconstitution: TWS119 is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. It is important to note that moisture-absorbing DMSO can reduce the solubility of TWS119.[3]

  • Storage: Store the powder at -20°C. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the cell type and the desired biological effect. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, based on published literature, here are some general ranges:

  • Neuronal Differentiation of ESCs: 400 nM.[8]

  • Modulation of T-cell phenotype: 0.5 µM to 5 µM.

  • Inhibition of GSK-3β in cell-free assays: IC50 of 30 nM.[1][3]

Troubleshooting Guide

Issue 1: No or weak biological effect observed.

Possible Cause 1: Inactive Compound

  • Solution: Ensure that the this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.

Possible Cause 2: Suboptimal Concentration

  • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your cell line and experimental endpoint. The required concentration can vary significantly between different cell types.

Possible Cause 3: Insufficient Treatment Duration

  • Solution: The kinetics of the cellular response to this compound can vary. Conduct a time-course experiment to identify the optimal treatment duration.

Possible Cause 4: Poor Cell Permeability

  • Solution: TWS119 is generally cell-permeable.[4] However, if you suspect permeability issues, you can try to increase the incubation time or consider using a different GSK-3β inhibitor with known high cell permeability.

Possible Cause 5: Low Purity of the Compound

  • Solution: Verify the purity of the this compound from the supplier's certificate of analysis. If the purity is below 95%, consider obtaining a higher purity batch.

Issue 2: High cell toxicity or unexpected off-target effects.

Possible Cause 1: Concentration is too high

  • Solution: High concentrations of this compound can lead to off-target effects and cytotoxicity. Reduce the concentration and perform a dose-response curve to find a concentration that elicits the desired biological effect without causing excessive cell death.

Possible Cause 2: Solvent Toxicity

  • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. It is generally recommended to keep the final DMSO concentration below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Possible Cause 3: Off-target Effects of TWS119

  • Solution: While TWS119 is a selective GSK-3β inhibitor, it may have off-target effects at higher concentrations.[5] To confirm that the observed phenotype is due to GSK-3β inhibition, you can use another structurally different GSK-3β inhibitor (e.g., CHIR99021) as a positive control.[2] You can also perform rescue experiments by overexpressing a drug-resistant mutant of GSK-3β.

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variability in Stock Solution Preparation

  • Solution: Ensure consistency in the preparation of your this compound stock solutions. Use high-quality, anhydrous DMSO and aliquot the stock solution to minimize variability between experiments. Remember that hygroscopic DMSO can affect solubility.[3]

Possible Cause 2: Cell Culture Conditions

  • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. The cellular response to this compound can be influenced by the physiological state of the cells.

Possible Cause 3: Instability of TWS119 in Culture Media

  • Solution: For long-term experiments, consider refreshing the media with freshly added this compound at regular intervals, as the compound may degrade over time in aqueous solutions at 37°C.

Quantitative Data Summary

ParameterValueReference
Target Glycogen Synthase Kinase-3β (GSK-3β)[1][2]
IC50 (cell-free) 30 nM[1][3]
Binding Affinity (Kd) 126 nM[7]
Molecular Weight 318.33 g/mol [4]
Solubility Soluble in DMSO[4]
Storage (Powder) -20°C[4]
Storage (Stock Solution) -20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dose-Response Experiment for this compound in Cell Culture
  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Multi-well cell culture plates (e.g., 96-well)

    • Assay reagents for your chosen endpoint (e.g., cell viability assay, reporter gene assay)

  • Procedure:

    • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment duration.

    • Perform the assay to measure your endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).

    • Analyze the data to determine the optimal concentration of this compound for your experiment.

Visualizations

TWS119_Mechanism_of_Action cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State (with TWS119) GSK3b GSK-3β beta_catenin_off β-catenin GSK3b->beta_catenin_off Phosphorylates DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->GSK3b Proteasome Proteasome beta_catenin_off->Proteasome Degradation TWS119 This compound GSK3b_inhibited GSK-3β TWS119->GSK3b_inhibited Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with This compound Treatment CheckCompound Verify Compound Integrity (Storage, Purity) Start->CheckCompound CheckConcentration Optimize Concentration (Dose-Response) CheckCompound->CheckConcentration Compound OK Consult Consult Technical Support or Literature CheckCompound->Consult Compound Issue CheckDuration Optimize Treatment Duration (Time-Course) CheckConcentration->CheckDuration Concentration OK Resolved Issue Resolved CheckConcentration->Resolved Concentration Optimized CheckControls Review Experimental Controls (Vehicle, Positive) CheckDuration->CheckControls Duration OK CheckDuration->Resolved Duration Optimized CheckCells Assess Cell Health & Consistency (Passage, Confluency) CheckControls->CheckCells Controls OK CheckControls->Resolved Controls Corrected CheckCells->Resolved Cell Culture Standardized CheckCells->Consult Cells OK

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: TWS119 TFA Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling TWS119 Trifluoroacetate (TFA), with a focus on alternative solvents when Dimethyl Sulfoxide (DMSO) is not a viable option for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TWS119 and why is it used in research?

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 activates this pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn modulates gene expression. This makes TWS119 a valuable tool for studying a variety of cellular processes, including stem cell differentiation, cell fate determination, and tumorigenesis.

Q2: I cannot use DMSO in my experimental setup. What are the alternative solvents for TWS119 TFA?

If DMSO is unsuitable for your experiment, several other organic solvents can be considered for dissolving this compound. Based on available data and the chemical properties of similar compounds, Dimethylformamide (DMF) is a primary alternative. Ethanol may also be a possibility, although the free base form of TWS119 has low solubility in it. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific concentration requirements and experimental conditions.

Q3: What is the known solubility of TWS119 and its TFA salt?

The solubility of TWS119 and its TFA salt can vary between different batches and manufacturers. However, the following table summarizes the available data:

CompoundSolventSolubilityCitation
TWS119 DMSO≥ 15.9 mg/mL
DMFSoluble
EthanolInsoluble
WaterInsoluble
This compound DMSO54.64 mg/mL[1]
DMFSoluble

Note: The solubility of a different trifluoroacetate salt compound has been reported to be approximately 16 mg/mL in ethanol and 33 mg/mL in DMF[2]. While not direct data for this compound, this may provide a starting point for testing.

Q4: Are there any stability concerns with this compound in alternative solvents?

While specific stability data for this compound in various organic solvents is limited, it is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and degradation. It is advisable to perform a small-scale stability test if the solution needs to be stored for an extended period.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture media The final concentration of the organic solvent is too high, causing the compound to precipitate.- Lower the final concentration of the organic solvent in your media to less than 0.5% (v/v), and ideally below 0.1%.- Prepare a more concentrated stock solution to minimize the volume added to the media.- Consider using a solvent with higher volatility that may partially evaporate upon addition to the warm media.
Compound appears insoluble in the chosen alternative solvent The solubility of this compound in the selected solvent is lower than required.- Try gentle warming (to 37°C) and vortexing or sonication to aid dissolution.- Test a different alternative solvent, such as DMF if ethanol was initially chosen.- If possible, slightly lower the desired stock concentration.
Observed cellular toxicity or off-target effects The chosen solvent is toxic to the cells at the concentration used.- Perform a vehicle control experiment with the solvent alone to assess its toxicity at the final working concentration.- Reduce the final solvent concentration in the cell culture media.- If toxicity persists, another alternative solvent should be tested.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMF

  • Materials: this compound (MW: 546.38 g/mol [1]), Dimethylformamide (DMF, anhydrous), sterile microcentrifuge tubes, vortex mixer, and a calibrated pipette.

  • Procedure:

    • Weigh out 5.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMF to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a 1 mM Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMF, pre-warmed complete cell culture media.

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, dilute the stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture media to create an intermediate 1 mM solution.

    • Further dilute this intermediate solution into your final experimental volume of cell culture media to achieve the desired final concentration (e.g., for a 1 µM final concentration, add 1 µL of the 1 mM intermediate solution to 1 mL of media).

    • Mix gently by pipetting or swirling the plate. The final DMF concentration in this example would be 0.01%.

Signaling Pathway and Experimental Workflow

TWS119 functions by inhibiting GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. The diagram below illustrates this mechanism.

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events TWS119 TWS119 GSK3B GSK-3β TWS119->GSK3B Inhibits BetaCatenin_p Phosphorylated β-catenin GSK3B->BetaCatenin_p Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocates TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds GeneExpression Target Gene Expression TCFLEF->GeneExpression Activates

Caption: TWS119 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to its nuclear translocation and target gene expression.

The following diagram outlines a general workflow for testing alternative solvents for this compound.

Experimental_Workflow start Start: DMSO is not suitable select_solvent Select Alternative Solvent (e.g., DMF, Ethanol) start->select_solvent solubility_test Perform Small-Scale Solubility Test select_solvent->solubility_test prepare_stock Prepare Stock Solution solubility_test->prepare_stock Soluble troubleshoot Troubleshoot (e.g., change solvent) solubility_test->troubleshoot Insoluble vehicle_control Vehicle Control Experiment (Solvent Toxicity) prepare_stock->vehicle_control experiment Main Experiment with This compound vehicle_control->experiment Non-toxic vehicle_control->troubleshoot Toxic end End: Successful Experiment experiment->end troubleshoot->select_solvent

Caption: A logical workflow for selecting and validating an alternative solvent for this compound in cell-based assays.

References

Validation & Comparative

Validating TWS119 TFA Target Engagement on GSK-3β: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TWS119, a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with other widely used inhibitors, CHIR99021 and Tideglusib. The focus is on the validation of target engagement, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in the field of drug discovery and cell signaling.

Comparative Analysis of GSK-3β Inhibitors

The following table summarizes the key quantitative data for TWS119 and its alternatives in targeting GSK-3β. This data is crucial for selecting the appropriate inhibitor based on desired potency and mechanism of action.

Inhibitor Target(s) IC50 (GSK-3β) Mechanism of Action Key Features
TWS119 GSK-3β30 nM[1][2][3][4][5][6]ATP-competitiveInduces neuronal differentiation[4]. Activates the Wnt/β-catenin pathway[1][3][5].
CHIR99021 GSK-3α, GSK-3β6.7 nM[7]ATP-competitiveHighly potent and selective for GSK-3 over other kinases[4][8].
Tideglusib GSK-3β60 nM[9]Non-ATP competitive, Irreversible[9][10]Has been investigated in clinical trials for neurodegenerative diseases[10][11].

Experimental Protocols for Target Engagement Validation

Accurate determination of target engagement is fundamental for validating the mechanism of action of any inhibitor. Below are detailed protocols for commonly employed assays.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of inhibitors against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK Substrate Peptide

  • ATP

  • TWS119, CHIR99021, Tideglusib

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors (TWS119, CHIR99021, Tideglusib) in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of recombinant GSK-3β (e.g., 0.5 ng/well) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted inhibitor to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the GSK substrate peptide (e.g., 50 nM final concentration) and ATP (at a concentration near the Km for GSK-3β, e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing GSK-3β (e.g., HEK293)

  • TWS119, CHIR99021, or Tideglusib

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (PBS with 1% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Western Blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble GSK-3β at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble GSK-3β as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizing GSK-3β Signaling and Experimental Design

Diagrams created using Graphviz (DOT language) are provided below to illustrate the GSK-3β signaling pathway and a typical experimental workflow for inhibitor validation.

GSK3_Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P Axin_APC Axin / APC Complex Axin_APC->GSK3b_off Axin_APC->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression Off TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_on GSK-3β Dsh->GSK3b_on Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression On TCF_LEF_on->Target_Genes_on TWS119 TWS119 / CHIR99021 TWS119->GSK3b_off Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway showing GSK-3β inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Treatment Treat Cells with Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Western_Blot Western Blot for Downstream Targets (e.g., p-β-catenin) Cell_Treatment->Western_Blot Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Pathway_Modulation Confirm Pathway Modulation Western_Blot->Pathway_Modulation Conclusion Validated Target Engagement Target_Engagement->Conclusion Pathway_Modulation->Conclusion Start Select GSK-3β Inhibitor (TWS119, CHIR99021, Tideglusib) Start->Kinase_Assay Start->Cell_Treatment

Caption: Workflow for validating GSK-3β inhibitor target engagement.

References

TWS119 TFA: A Comparative Guide to its Efficacy as a GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TWS119 TFA, a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, with other commonly used alternatives. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate inhibitor for their studies.

Quantitative Comparison of GSK-3β Inhibitors

The efficacy of a kinase inhibitor is often determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for this compound and other well-known GSK-3β inhibitors.

InhibitorTargetIC50 Value
This compound GSK-3β 30 nM [1][2][3]
CHIR99021GSK-3β6.7 nM[4][5][6][7]
GSK-3α10 nM[4][6][7]
BIO (6-bromoindirubin-3'-oxime)GSK-3α/β5 nM[8][9][10][11]
KenpaulloneGSK-3β23 nM - 0.23 µM[12][13][14][15]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from various sources and should be used as a comparative reference.

Signaling Pathway: Wnt/β-catenin

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β, for instance by this compound, prevents the phosphorylation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibition GSK3b_Axin_APC GSK-3β / Axin / APC Complex beta_catenin_off β-catenin GSK3b_Axin_APC->beta_catenin_off P Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_Axin_APC_inh GSK-3β / Axin / APC Complex (Inhibited) Dsh->GSK3b_Axin_APC_inh Inhibition TWS119 This compound TWS119->GSK3b_Axin_APC_inh Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin (Nuclear) beta_catenin_on->beta_catenin_nuc Accumulation & Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

To facilitate the direct comparison of this compound with other GSK-3β inhibitors, detailed protocols for key in vitro and cell-based assays are provided below.

In Vitro GSK-3β Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white plates

Procedure:

  • Prepare a reaction mixture containing the GSK-3β enzyme and substrate peptide in the kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells of the plate. Include a positive control (e.g., a known potent GSK-3β inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TCF/LEF Reporter Assay for Wnt/β-catenin Pathway Activation

This cell-based assay quantifies the activation of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Lipofectamine 2000 or other transfection reagent

  • DMEM supplemented with 10% FBS

  • Test compounds (this compound and other inhibitors)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

Procedure:

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., Wnt3a conditioned media) and a negative control (DMSO vehicle).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation relative to the vehicle control.

Western Blot for β-catenin Accumulation

This assay visualizes the stabilization and accumulation of β-catenin in the cytoplasm following GSK-3β inhibition.

Materials:

  • Cells treated with GSK-3β inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the β-catenin signal to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of different GSK-3β inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_comparison Comparative Efficacy Assessment Inhibitor_Prep Prepare Serial Dilutions of GSK-3β Inhibitors (this compound, CHIR99021, etc.) Kinase_Assay In Vitro Kinase Assay (Measure IC50) Inhibitor_Prep->Kinase_Assay Reporter_Assay TCF/LEF Reporter Assay (Measure Wnt Activation) Inhibitor_Prep->Reporter_Assay Western_Blot Western Blot (β-catenin Accumulation) Inhibitor_Prep->Western_Blot IF_Staining Immunofluorescence (β-catenin Translocation) Inhibitor_Prep->IF_Staining Cell_Culture Cell Culture and Plating (e.g., HEK293T) Cell_Culture->Reporter_Assay Cell_Culture->Western_Blot Cell_Culture->IF_Staining IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Fold_Activation Fold Activation Analysis Reporter_Assay->Fold_Activation Band_Quant Band Intensity Quantification Western_Blot->Band_Quant Image_Analysis Image Analysis & Quantification IF_Staining->Image_Analysis Comparison Compare Potency, Selectivity, and Cellular Effects IC50_Calc->Comparison Fold_Activation->Comparison Band_Quant->Comparison Image_Analysis->Comparison

Caption: Workflow for comparing GSK-3β inhibitors.

References

Confirming β-catenin Stabilization by TWS119: A Western Blot Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway, TWS119 has emerged as a potent small molecule for stabilizing β-catenin. This guide provides a comprehensive comparison of TWS119 with other common alternatives, supported by experimental data and detailed protocols for Western blot analysis, the gold-standard technique for confirming β-catenin accumulation.

TWS119 functions as a specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the β-catenin destruction complex.[1][2][3][4] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus to activate target gene transcription.[2][5] This guide will delve into the experimental verification of this process using Western blotting.

Comparative Analysis of β-catenin Stabilization

TWS119 is one of several chemical compounds used to inhibit GSK-3β and stabilize β-catenin. Other widely used alternatives include CHIR99021 and Lithium Chloride (LiCl). The choice of inhibitor can influence the potency and specificity of the cellular response.

CompoundMechanism of ActionTypical Working ConcentrationKey Characteristics
TWS119 Specific, ATP-competitive inhibitor of GSK-3β[2][4]0.5 - 10 µM[2][6]Induces neuronal differentiation in stem cells; generally well-tolerated by cells.[2][3]
CHIR99021 Highly specific and potent ATP-competitive inhibitor of GSK-3β[7][8]1 - 10 µM[7]Considered one of the most selective GSK-3β inhibitors available.[8]
Lithium Chloride (LiCl) Non-competitive inhibitor of GSK-3β[7][9]10 - 30 mM[6][10]Less specific than TWS119 and CHIR99021, with potential off-target effects.[11]

Experimental Data Summary:

The following table summarizes representative quantitative data from Western blot analyses demonstrating the effect of these compounds on β-catenin levels. Densitometry is used to quantify the intensity of the β-catenin band relative to a loading control (e.g., GAPDH or β-actin).

TreatmentCell LineConcentrationTreatment TimeFold Increase in β-catenin (relative to control)Reference
TWS119P19 cells3 µM24 hoursSignificant increase observed[2]
TWS119Human CD8+ T cells5 µM6 hoursVisible increase in β-catenin band intensity[12]
CHIR99021HEK293 cellsDose-dependentNot specifiedDose-dependent increase in β-catenin[7]
LiClHEK293 cellsDose-dependentNot specifiedDose-dependent increase in β-catenin[7]
LiClICP2 and DF1 cells3 mM and 30 mMNot specifiedIncreased nuclear β-catenin at 3mM[10]

Wnt/β-catenin Signaling Pathway and TWS119 Action

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which TWS119 stabilizes β-catenin. In the "OFF" state, GSK-3β in the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, either through Wnt ligand binding or inhibition of GSK-3β by TWS119, β-catenin is stabilized and translocates to the nucleus to activate gene transcription.

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State / TWS119 Treatment Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation p_beta_catenin p-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_inhibited GSK-3β (inhibited) Dsh->GSK3b_inhibited Inhibition of Destruction Complex TWS119 TWS119 TWS119->GSK3b_inhibited Direct Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling and TWS119 mechanism.

Detailed Experimental Protocol: Western Blot for β-catenin

This protocol provides a comprehensive workflow for performing a Western blot to detect changes in β-catenin levels following treatment with TWS119 or other GSK-3β inhibitors.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with TWS119 (e.g., 5 µM) or other inhibitors for the desired time (e.g., 6-24 hours).[2][12] Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[13][14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][15]

  • Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C. A common dilution for anti-β-catenin antibody is 1:1000 in blocking buffer.[15][16]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature. A typical dilution is 1:3000 to 1:10000.[15][17]

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH or β-actin.[18]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[19][20][21] The intensity of the β-catenin band should be normalized to the intensity of the loading control band.

Western Blot Experimental Workflow

The following diagram illustrates the key steps involved in the Western blot analysis of β-catenin.

Western_Blot_Workflow Start Cell Culture & Treatment (e.g., TWS119) Lysis Cell Lysis (RIPA Buffer + Inhibitors) Start->Lysis Quantification Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-β-catenin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis (Densitometry & Normalization) Detection->Analysis End Results Analysis->End

Caption: Western blot workflow for β-catenin analysis.

By following these detailed protocols and considering the comparative data, researchers can effectively utilize Western blot analysis to confirm and quantify the stabilization of β-catenin induced by TWS119 and other GSK-3β inhibitors, providing crucial insights into the modulation of the Wnt signaling pathway.

References

TWS119 TFA dose-response curve for neuronal marker expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TWS119 trifluoroacetate (TFA), a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, with other alternatives for inducing neuronal differentiation. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.

TWS119 TFA in Neuronal Differentiation: A Performance Overview

TWS119 is a pyrrolopyrimidine compound that has been demonstrated to effectively induce neuronal differentiation in various stem cell and progenitor cell populations.[1] Its primary mechanism of action is the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neuronal development.

Dose-Response Relationship of this compound

Treatment of P19 embryonal carcinoma cells with 1 µM TWS119 resulted in 30-40% of the cells differentiating into TuJ1 (βIII-tubulin)-positive neurons.[1] In murine embryonic stem cells (ESCs), a lower concentration of 400 nM TWS119 was sufficient to induce neuronal differentiation in approximately 50-60% of the cells, as indicated by positive staining for TuJ1, Map2(a+b), and neurofilament-M.[1] These findings suggest that the optimal concentration of TWS119 can be cell-type dependent.

Comparison with Alternative GSK-3β Inhibitors

CHIR99021 is another widely used and highly selective GSK-3β inhibitor. The following table provides a comparison of the neuronal differentiation potential of TWS119 and CHIR99021 based on available experimental data.

FeatureTWS119CHIR99021
Target Glycogen Synthase Kinase 3β (GSK-3β)Glycogen Synthase Kinase 3β (GSK-3β)
Effective Concentration for Neuronal Differentiation 400 nM - 1 µM[1]0.6 µM - 1 µM
Reported Differentiation Efficiency 30-60% TuJ1-positive neurons (depending on cell type)[1]At 1µM, induced a 1.5-fold increase in SOX2 and a 1.8-fold increase in PAX6 expression in cerebral organoids.
Observed Neuronal Markers TuJ1 (βIII-tubulin), Map2, NeuN, Neurofilament-M[1]SOX2, PAX6, BLBP, TUJ1, DCX
Mechanism of Action Inhibition of GSK-3β, activation of Wnt/β-catenin signalingInhibition of GSK-3β, activation of Wnt/β-catenin signaling

Experimental Protocols

Neuronal Differentiation of Mouse Embryonic Stem Cells with TWS119

This protocol is based on methodologies described in the literature for the neuronal differentiation of murine ESCs.[1]

  • Cell Plating: Plate mouse ESCs on gelatin-coated tissue culture plates at a suitable density.

  • Induction of Differentiation: After 24 hours, replace the medium with a differentiation medium (e.g., MEMα with 5% FBS) containing TWS119 at a final concentration of 400 nM.

  • Treatment Duration: Treat the cells with TWS119 for 48 hours.

  • Maturation: After the initial treatment, remove the TWS119-containing medium and culture the cells in a compound-free neurobasal medium supplemented with B27 for up to two weeks for neuronal maturation.

  • Assessment of Differentiation: Evaluate the expression of neuronal markers such as TuJ1, Map2, and neurofilament-M using immunofluorescence staining or Western blotting.

Immunofluorescence Staining for Neuronal Markers
  • Fixation: Fix the differentiated cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers (e.g., anti-TuJ1, anti-Map2) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies in the dark for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by TWS119 and a typical experimental workflow for assessing its effect on neuronal differentiation.

TWS119_Signaling_Pathway cluster_nucleus Nucleus TWS119 TWS119 GSK3B GSK-3β TWS119->GSK3B inhibits BetaCatenin_p p-β-catenin GSK3B->BetaCatenin_p phosphorylates BetaCatenin β-catenin Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Neuronal_Genes Neuronal Gene Transcription TCF_LEF->Neuronal_Genes activates Differentiation Neuronal Differentiation Neuronal_Genes->Differentiation BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF

Caption: TWS119 inhibits GSK-3β, leading to β-catenin stabilization and neuronal gene transcription.

Experimental_Workflow cluster_methods Experimental Methods start Start: Stem/Progenitor Cells treatment TWS119 Treatment (Varying Doses) start->treatment culture Neuronal Maturation treatment->culture analysis Analysis of Neuronal Markers culture->analysis immunofluorescence Immunofluorescence (TuJ1, Map2, NeuN) analysis->immunofluorescence western_blot Western Blot (Quantitative Analysis) analysis->western_blot quantification Data Quantification & Comparison end End: Dose-Response Curve quantification->end immunofluorescence->quantification western_blot->quantification

Caption: Workflow for determining the dose-response of TWS119 on neuronal marker expression.

References

TWS119 vs. CHIR99021: A Comparative Guide to GSK-3β Inhibition Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used small molecule inhibitors of Glycogen Synthase Kinase-3β (GSK-3β): TWS119 and CHIR99021. The selection of a highly specific inhibitor is critical for accurately dissecting the roles of GSK-3β in various signaling pathways and for the development of targeted therapeutics. This document summarizes key performance data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the informed selection of the most appropriate compound for your research needs.

Executive Summary

Both TWS119 and CHIR99021 are potent inhibitors of GSK-3β, functioning as ATP-competitive inhibitors and activators of the Wnt/β-catenin signaling pathway. However, extensive biochemical profiling reveals that CHIR99021 exhibits a significantly higher degree of selectivity for GSK-3β compared to TWS119. While both compounds are valuable research tools, CHIR99021 is often considered the gold standard for applications demanding minimal off-target effects.

Data Presentation

The following tables summarize the quantitative data for TWS119 and CHIR99021, focusing on their potency and selectivity for GSK-3.

Table 1: Potency Against GSK-3 Isoforms

CompoundTargetIC50 (nM)Kd (nM)
TWS119 GSK-3β30[1][2][3]126[1][4]
CHIR99021 GSK-3β6.7[5][6]-
GSK-3α10[5][6]-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Kd: The equilibrium dissociation constant, representing the affinity of a ligand for its target. A lower Kd indicates higher affinity.

Table 2: Kinase Selectivity Profile

CHIR99021 has been extensively profiled against large panels of kinases, consistently demonstrating exceptional selectivity.

CompoundKinase Panel SizeOff-Target Kinases with Significant Inhibition (>50% at 1 µM)Selectivity Fold (vs. other kinases)
CHIR99021 >400Minimal; may show some activity against CDK2, BRAF, and DYRK1B at higher concentrations.[7][8]>500-fold over many closely related kinases.[6]
TWS119 Data not as extensively published as CHIR99021While primarily targeting GSK-3β, potential for other off-target effects exists and is less characterized.[4]-

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway

Both TWS119 and CHIR99021 activate the canonical Wnt signaling pathway by inhibiting GSK-3β. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β by TWS119 or CHIR99021 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates TCF/LEF-mediated gene transcription.[9][10][11]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition Destruction_Complex Destruction Complex (Axin, APC, CK1α, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates p_beta_catenin p-β-catenin beta_catenin_off->p_beta_catenin Proteasome Proteasome p_beta_catenin->Proteasome degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated inhibits GSK3_inhibitor TWS119 or CHIR99021 GSK3_inhibitor->Destruction_Complex_inactivated inhibits GSK-3β beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin (nucleus) beta_catenin_on->beta_catenin_nucleus translocates TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on co-activates Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Inhibitor Comparison

A typical workflow to compare the specificity and efficacy of TWS119 and CHIR99021 involves a combination of in vitro biochemical assays and cell-based functional assays.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_cell Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Data_Analysis Data Analysis & Comparison (IC50, Selectivity, EC50) Kinase_Assay->Data_Analysis Kinome_Scan Kinome-wide Selectivity Profiling (KINOMEscan) Kinome_Scan->Data_Analysis Cell_Culture Cell Culture (e.g., HEK293T, Stem Cells) Treatment Treatment with TWS119 or CHIR99021 Cell_Culture->Treatment Western_Blot Western Blot (p-β-catenin, total β-catenin) Treatment->Western_Blot Reporter_Assay TCF/LEF Luciferase Reporter Assay Treatment->Reporter_Assay Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Inhibitors TWS119 & CHIR99021 Inhibitors->Kinase_Assay Inhibitors->Kinome_Scan Inhibitors->Treatment

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 values of TWS119 and CHIR99021 against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • TWS119 and CHIR99021 stock solutions (in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of TWS119 and CHIR99021 in kinase buffer.

  • In a multi-well plate, add the kinase buffer, the GSK-3β enzyme, and the inhibitor dilutions.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for Phosphorylated β-catenin (Ser33/37/Thr41)

This protocol assesses the ability of the inhibitors to stabilize β-catenin in cells.

Materials:

  • Cells (e.g., HEK293T)

  • TWS119 and CHIR99021

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of TWS119 or CHIR99021 for a specified time (e.g., 3-6 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated β-catenin levels to total β-catenin and the loading control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • Cells (e.g., HEK293T)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • TWS119 and CHIR99021

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

  • After 24 hours, treat the transfected cells with various concentrations of TWS119 or CHIR99021.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold induction of reporter activity relative to the vehicle-treated control.

Conclusion

Both TWS119 and CHIR99021 are potent inhibitors of GSK-3β that effectively activate the Wnt/β-catenin signaling pathway. However, the available data strongly indicates that CHIR99021 offers superior specificity . For experiments where precise targeting of GSK-3β is paramount to avoid confounding results from off-target effects, CHIR99021 is the recommended choice. TWS119 remains a valuable and widely used tool, particularly in stem cell research for inducing differentiation, but researchers should be mindful of its potential for less specific kinase inhibition. The selection between these two inhibitors should be guided by the specific requirements of the experimental system and the tolerance for potential off-target activities.

References

A Comparative Analysis of TWS119 TFA and BIO: Potent GSK-3 Inhibitors for Wnt/β-Catenin Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of small molecules to modulate cellular signaling pathways is a critical decision. TWS119 TFA and 6-bromoindirubin-3'-oxime (BIO) are two widely utilized inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Their application spans stem cell biology, neurogenesis, cancer research, and regenerative medicine. This guide provides an objective, data-supported comparison of this compound and BIO to inform experimental design and compound selection.

Both TWS119 and BIO function by inhibiting GSK-3, which in the absence of a Wnt signal, phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization, accumulation, and nuclear translocation of β-catenin.[2][3][4] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][5]

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway is crucial for embryonic development, stem cell proliferation, and tissue homeostasis.[6][7] Both TWS119 and BIO activate this pathway by targeting and inhibiting the activity of GSK-3.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition cluster_inhibitors Small Molecule Inhibitors Destruction_Complex Destruction Complex (Axin, APC, CK1α, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P beta_catenin_off->Destruction_Complex Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes OFF TCF_LEF_off->Wnt_Genes_off Wnt Wnt Frizzled Frizzled/LRP6 Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates Destruction_Complex_on Destruction Complex Dsh->Destruction_Complex_on Inhibits beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulates & Translocates TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_Genes_on Wnt Target Genes ON TCF_LEF_on->Wnt_Genes_on Activate Transcription TWS119 TWS119 TWS119->Destruction_Complex Inhibits GSK-3β BIO BIO BIO->Destruction_Complex Inhibits GSK-3α/β

Fig. 1: Canonical Wnt/β-catenin signaling pathway and points of inhibition.

Comparative Performance Data

TWS119 and BIO differ significantly in their potency and selectivity. BIO is a more potent inhibitor of GSK-3, but it also affects other kinases, whereas TWS119 is reported to be more specific for GSK-3β.

ParameterThis compoundBIO (6-bromoindirubin-3'-oxime)
Primary Target Glycogen Synthase Kinase-3β (GSK-3β)[2][8][9]Glycogen Synthase Kinase-3α/β (GSK-3α/β)[3][10][11][12]
IC₅₀ (GSK-3) 30 nM (GSK-3β)[2][8][13][14]5 nM (GSK-3α/β)[10][11][12][15]
Binding Affinity (KD) 126 nM (for GSK-3β)[2][8][9]Not reported
Known Off-Targets Generally considered specific for GSK-3β.CDK1 (IC₅₀: 320 nM), CDK5 (IC₅₀: 80 nM), Pan-JAK inhibitor (e.g., Tyk2 IC₅₀: 30 nM)[10][11]
Chemical Formula C₁₈H₁₄N₄O₂ (TWS119 base)[9][14]C₁₆H₁₀BrN₃O₂[15]
Molecular Weight 318.33 g/mol (TWS119 base)[9][14]356.18 g/mol
Purity ≥90-97%[9][14]>98%[15]
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (up to 5 mM)[14]Soluble in DMSO (up to 25 mM)

Comparative Applications in Research

The differences in potency and specificity between TWS119 and BIO have led to their use in distinct and overlapping research areas. BIO's high potency makes it effective for maintaining pluripotency, while TWS119 is frequently used to induce specific differentiation lineages, such as neurons.

Application AreaThis compoundBIO (6-bromoindirubin-3'-oxime)
Stem Cell Pluripotency Less common; primarily used for differentiation.Maintains self-renewal and pluripotency in human and mouse embryonic stem cells (ESCs).[3][11][12][15]
Neuronal Differentiation Potently induces neuronal differentiation in murine ESCs and embryonal carcinoma cells.[2][8][4][9]Less commonly reported for this specific application.
Cardiomyocyte Proliferation Not a primary application.Promotes proliferation in neonatal and adult cardiomyocytes.[3][12][15]
T-Cell Differentiation Arrests effector T-cell differentiation and generates CD8+ memory stem cells.[5][9][16]Also shown to inhibit T-cell differentiation.[5]
Cancer Research Inhibits cell proliferation and induces apoptosis in rhabdomyosarcoma cells.[9]Induces apoptosis in human melanoma cells.[3][17]
Anti-Aging / Autophagy Not a primary application.Induces autophagy and shows anti-aging effects in rodent liver and myocardium.[18][19] Suppresses cellular senescence.[20]

Experimental Protocols

Verifying the activation of the Wnt/β-catenin pathway is crucial. Common methods include Western blotting for β-catenin accumulation and TCF/LEF reporter assays to measure transcriptional activity.

Key Experiment: TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.

Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization). Allow cells to recover for 24 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of TWS119 (e.g., 0.1 - 10 µM) or BIO (e.g., 0.01 - 5 µM) for a specified duration (typically 12-36 hours).[2] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in each sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control cells.[2]

TCF_LEF_Workflow Start Plate Cells Transfect Co-transfect with TCF/LEF Reporter & Control Plasmids Start->Transfect Incubate1 Incubate (24h) Transfect->Incubate1 Treat Treat with TWS119/BIO or Vehicle (12-36h) Incubate1->Treat Lyse Wash with PBS & Lyse Cells Treat->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize Data & Calculate Fold Change Measure->Analyze End Results Analyze->End

Fig. 2: Experimental workflow for a TCF/LEF Luciferase Reporter Assay.

Toxicity and Specificity Considerations

BIO (6-bromoindirubin-3'-oxime): While a highly potent GSK-3 inhibitor, its utility can be complicated by off-target effects on cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[10][11] This broader kinase inhibition profile may be desirable for certain cancer studies but could produce confounding effects in experiments aimed at specifically studying Wnt signaling. Toxicity in vivo has been reported as low in some models, but comprehensive data is limited.[3]

This compound: TWS119 is generally considered a more specific inhibitor of GSK-3β.[2] However, as with any small molecule, off-target effects cannot be entirely ruled out and should be considered. The Trifluoroacetate (TFA) salt form is common, and while TFA itself has low acute toxicity, the liver has been identified as a target organ in repeated high-dose studies in rodents.[21][22][23] The concentrations used in cell culture are typically far below those that cause systemic toxicity.

Conclusion

The choice between this compound and BIO depends heavily on the specific research question and experimental context.

  • Choose BIO when maximum potency for GSK-3 inhibition is required, such as in maintaining the undifferentiated state of embryonic stem cells.[11][12] Be mindful of its off-target effects on CDKs and JAKs, which may require additional controls.

  • Choose this compound when higher specificity for GSK-3β is desired, particularly for inducing differentiation into specific lineages like neurons or for studying the precise role of GSK-3β in a biological process with minimal confounding kinase inhibition.[2][8]

Ultimately, both compounds are powerful tools for activating the Wnt/β-catenin pathway. A thorough understanding of their respective potencies, specificities, and established applications, as outlined in this guide, will enable researchers to make an informed decision for their studies.

References

A Head-to-Head Battle: Genetic Knockdown of GSK-3β Versus Chemical Inhibition with TWS119

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Signaling and Drug Development

Glycogen Synthase Kinase-3β (GSK-3β) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, making it a prominent target for therapeutic intervention. Researchers aiming to elucidate the function of GSK-3β or modulate its activity in disease models primarily have two powerful tools at their disposal: genetic knockdown using techniques like RNA interference (RNAi), and chemical inhibition with small molecules such as TWS119. This guide provides a comprehensive comparison of these two approaches, offering insights into their mechanisms, efficacy, potential off-target effects, and experimental considerations to aid researchers in selecting the most appropriate method for their specific research questions.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between genetic knockdown and chemical inhibition lies in their approach to disrupting GSK-3β function.

Genetic Knockdown (siRNA/shRNA): This method targets the GSK-3β mRNA for degradation, thereby preventing the synthesis of the GSK-3β protein. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to a specific sequence within the GSK-3β mRNA. Once introduced into the cell, these RNA molecules are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA, leading to a significant reduction in GSK-3β protein levels.[2]

Chemical Inhibition (TWS119): TWS119 is a cell-permeable, small molecule inhibitor that directly targets the GSK-3β protein.[3] It is a potent, disubstituted pyrrolopyrimidine that functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GSK-3β kinase domain.[4][5] This binding event prevents the phosphorylation of downstream substrates, effectively blocking the kinase activity of GSK-3β without altering the protein's expression level.

The Wnt/β-Catenin Pathway: A Common Downstream Target

A primary and well-characterized downstream effect of both GSK-3β knockdown and TWS119 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] Both genetic removal of GSK-3β and chemical inactivation of its kinase activity prevent this phosphorylation event. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of Wnt target genes.[8]

G cluster_0 Genetic Knockdown (siRNA) cluster_1 Chemical Inhibition (TWS119) cluster_2 Downstream Effect: Wnt/β-Catenin Pathway Activation siRNA siRNA targeting GSK-3β mRNA RISC RISC Complex siRNA->RISC mRNA GSK-3β mRNA Degradation mRNA Degradation mRNA->Degradation RISC->mRNA binds NoProtein No GSK-3β Protein Synthesis Degradation->NoProtein NoInhibition GSK-3β Inactivated NoProtein->NoInhibition TWS119 TWS119 GSK3B_protein GSK-3β Protein (Active) TWS119->GSK3B_protein binds to ATP pocket GSK3B_inactive GSK-3β Protein (Inactive) GSK3B_protein->GSK3B_inactive GSK3B_inactive->NoInhibition BetaCatenin_p β-catenin (Phosphorylated) NoInhibition->BetaCatenin_p prevents phosphorylation BetaCatenin β-catenin (Stable) NoInhibition->BetaCatenin leads to stabilization Degradation2 Proteasomal Degradation BetaCatenin_p->Degradation2 Nucleus Nuclear Translocation BetaCatenin->Nucleus TCFLEF TCF/LEF Nucleus->TCFLEF activates GeneTranscription Wnt Target Gene Transcription TCFLEF->GeneTranscription

Figure 1. A flowchart illustrating the distinct mechanisms of GSK-3β genetic knockdown and chemical inhibition with TWS119, both converging on the activation of the Wnt/β-catenin signaling pathway.

Quantitative Comparison of Efficacy and Specificity

FeatureGenetic Knockdown (siRNA)Chemical Inhibition (TWS119)
Target GSK-3β mRNAGSK-3β protein
Onset of Action Slower (requires mRNA degradation and protein turnover)Rapid (direct protein inhibition)
Duration of Effect Transient (depends on cell division and siRNA stability) or stable (with shRNA)Reversible (depends on compound washout)
Specificity High on-target specificity to GSK-3β mRNA sequence.Potent inhibitor of GSK-3β.[4][5][9]
Off-Target Effects Can have miRNA-like off-target effects by binding to unintended mRNAs with partial complementarity, particularly in the seed region.[2][10][11]Can potentially inhibit other kinases, especially at higher concentrations.[12] TWS119 has been shown to also activate the mTOR pathway in some contexts.[13]
Dosage Dependent on transfection efficiency and siRNA concentration (e.g., nM range).Typically used in the nM to low µM range (IC₅₀ ≈ 30 nM, Kd ≈ 126 nM).[4][5][9]

Experimental Protocols

Genetic Knockdown of GSK-3β using siRNA

Objective: To reduce the expression of GSK-3β protein in cultured cells.

Materials:

  • GSK-3β specific siRNA duplexes (commercially available, e.g., from Santa Cruz Biotechnology or Thermo Fisher Scientific).[14][15]

  • Non-targeting (scrambled) siRNA control.

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium.

  • 6-well tissue culture plates.

  • Target cells (e.g., HEK293T, P19 embryonal carcinoma cells).

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw siRNA duplexes.

    • For each well to be transfected, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.

  • Validation of Knockdown: Harvest the cells and assess the level of GSK-3β protein knockdown by Western blotting. A reduction of ≥70% is generally considered successful.

G A Seed cells (30-50% confluency) B Prepare siRNA-lipid complexes (siRNA + transfection reagent in Opti-MEM) A->B C Add complexes to cells B->C D Incubate for 24-72 hours C->D E Harvest cells and validate knockdown (e.g., Western Blot) D->E

Figure 2. A simplified workflow for the genetic knockdown of GSK-3β using siRNA.

Chemical Inhibition of GSK-3β with TWS119

Objective: To inhibit the kinase activity of GSK-3β in cultured cells.

Materials:

  • TWS119 (commercially available).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Complete cell culture medium.

  • Target cells.

Protocol:

  • Stock Solution Preparation: Dissolve TWS119 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Prepare working concentrations of TWS119 by diluting the stock solution in complete cell culture medium. A typical final concentration range for TWS119 is 100 nM to 10 µM.[8] A vehicle control (DMSO alone) should always be included.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of TWS119 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours), depending on the experimental endpoint.

  • Analysis: Following incubation, cells can be lysed for biochemical assays (e.g., Western blot to detect changes in β-catenin levels) or subjected to other downstream analyses.

Choosing the Right Tool for the Job: A Logical Framework

The decision to use genetic knockdown or chemical inhibition depends on the specific research question.

G Start Research Goal Q1 Investigate the role of GSK-3β protein (scaffolding vs. kinase activity)? Start->Q1 Q2 Need for rapid and reversible inhibition? Q1->Q2 No A1 Genetic Knockdown (removes the protein) Q1->A1 Yes Q3 Concerned about potential off-target kinase inhibition? Q2->Q3 No A2 Chemical Inhibition (inhibits kinase activity) Q2->A2 Yes Q3->A1 Yes Q3->A2 No

Figure 3. A decision-making diagram to guide the choice between genetic knockdown and chemical inhibition of GSK-3β.

Concluding Remarks

Both genetic knockdown of GSK-3β and chemical inhibition with TWS119 are powerful and effective methods for studying the function of this critical kinase. Genetic knockdown offers high specificity for the target protein but can be slower to take effect and may have off-target effects through miRNA-like interactions. Chemical inhibition with TWS119 provides rapid and reversible control over GSK-3β's kinase activity but carries the risk of off-target kinase inhibition. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design more precise and interpretable experiments, ultimately advancing our understanding of GSK-3β in health and disease.

References

Navigating Neuronal Differentiation: A Comparative Guide to TWS119 TFA and Dual SMAD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of stable and functional neurons from pluripotent stem cells is a cornerstone of modern neuroscience and therapeutic development. This guide provides a comprehensive comparison of two prominent methods for neuronal induction: the use of the small molecule TWS119 TFA and the widely adopted dual SMAD inhibition protocol. This analysis is based on available experimental data to assess the long-term stability and functional maturation of neurons derived from each method.

At a Glance: TWS119 vs. Dual SMAD Inhibition

FeatureThis compoundDual SMAD Inhibition
Mechanism of Action GSK-3β inhibitor; Activates Wnt/β-catenin signalingInhibits TGF-β (SB431542) and BMP (Noggin/Dorsomorphin/LDN193189) signaling pathways
Differentiation Efficiency 30-60% neuronal differentiation from mouse embryonic stem cells[1]>80% neural conversion of human embryonic and induced pluripotent stem cells[2]
Reported Neuronal Markers βIII-tubulin (TuJ1), MAP2, Neurofilament-M, NeuN, Glutamate, Synapsin 1[1]PAX6, SOX1, Nestin, βIII-tubulin (TuJ1), MAP2[2][3]
Long-Term Stability Data Limited published data on in vitro long-term survival and electrophysiological maturation.Documented electrophysiological maturation over several weeks to months in culture.

Delving into the Mechanisms: Two Distinct Paths to Neuronal Fate

The journey from a pluripotent stem cell to a functional neuron is guided by a complex interplay of signaling pathways. TWS119 and dual SMAD inhibition leverage different molecular levers to initiate this transformation.

TWS119: Activating the Wnt Signaling Pathway

TWS119 is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β)[1]. By inhibiting GSK-3β, TWS119 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. There, β-catenin acts as a transcriptional co-activator, turning on genes that promote neuronal differentiation. This mimics the canonical Wnt signaling pathway, a critical player in embryonic development and cell fate determination.

TWS119_Pathway cluster_nucleus TWS119 This compound GSK3b GSK-3β TWS119->GSK3b inhibits b_catenin_p Phosphorylated β-catenin GSK3b->b_catenin_p phosphorylates degradation Degradation b_catenin_p->degradation b_catenin β-catenin nucleus Nucleus b_catenin->nucleus translocates to TCF_LEF TCF/LEF b_catenin->TCF_LEF activates neuronal_genes Neuronal Differentiation Genes TCF_LEF->neuronal_genes promotes transcription of Dual_SMAD_Pathway TGFb_BMP TGF-β / BMP Signaling SMADs SMAD Transcription Factors TGFb_BMP->SMADs activate Non_neural_fates Non-Neural Fates (Mesoderm, Endoderm) SMADs->Non_neural_fates promote Neural_Fate Neural Fate SMADs->Neural_Fate inhibit Dual_SMAD_Inhibitors Dual SMAD Inhibitors (e.g., Noggin + SB431542) Dual_SMAD_Inhibitors->TGFb_BMP inhibit TWS119_Protocol Start Start: Mouse ESCs in culture Treat Treat with 400 nM TWS119 in differentiation medium Start->Treat Culture Culture for 2 days Treat->Culture Remove Remove TWS119 Culture->Remove Culture_Long Culture for an additional 2-12 days in compound-free medium (e.g., Neurobasal with B27 supplement) Remove->Culture_Long Analysis Analysis: Immunostaining for neuronal markers Culture_Long->Analysis Dual_SMAD_Protocol Start Start: Human PSCs in culture Treat Treat with Dual SMAD inhibitors (e.g., 100 ng/mL Noggin + 10 µM SB431542) in neural induction medium Start->Treat Culture Culture for 10-12 days Treat->Culture Passage Passage neural progenitors Culture->Passage Mature Culture in neuronal maturation medium with neurotrophic factors (e.g., BDNF, GDNF) Passage->Mature Analysis Analysis: Immunostaining, Electrophysiology Mature->Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory and Research: Proper Disposal Procedures for TWS119 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of TWS119, a GSK-3β inhibitor, particularly when prepared as a trifluoroacetic acid (TFA) salt. The primary immediate hazard is associated with the TFA component, a strong, corrosive acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Use nitrile or other chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for TWS119.

PropertyValueSource
Molecular Formula C₁₈H₁₄N₄O₂[1][2]
Molecular Weight 318.33 g/mol [2][3]
TWS119 ditrifluoroacetate Molecular Formula C₁₈H₁₄N₄O₂•2CF₃CO₂H[4]
TWS119 ditrifluoroacetate Molecular Weight 546.38 g/mol [4]
Purity ≥98%[4]
IC₅₀ for GSK-3β 30 nM[1][3]
Storage Temperature -20°C (short-term), -80°C (long-term)[5]
Solubility in DMSO ≥15.9 mg/mL[6]

Step-by-Step Disposal Protocol for TWS119 TFA

The following procedures are based on established safety guidelines for the disposal of trifluoroacetic acid and other hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

1. Waste Collection:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Container Material: The container should be made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE).[7] Do not use metal containers.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "TWS119 Trifluoroacetic Acid," and indicate the associated hazards, primarily "Corrosive".[7]

  • Segregation: Do not mix this compound waste with other waste streams, especially bases or oxidizing agents, to prevent potentially violent chemical reactions.[7][8]

2. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must be disposed of in the designated hazardous waste container.[7]

3. Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound waste be poured down the sink or disposed of in the regular trash.[7][8]

  • Arrange for Professional Disposal: Once the hazardous waste container is full (not exceeding 80% capacity), contact your institution's EHS office to arrange for proper disposal by trained personnel.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TWS119_TFA_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Waste Collect solid & liquid waste in designated HDPE container PPE->Collect_Waste Label_Container Label container: 'Hazardous Waste' 'this compound' 'Corrosive' Collect_Waste->Label_Container Segregate_Waste Segregate from incompatible waste (bases, oxidizers) Label_Container->Segregate_Waste No_Drain DO NOT pour down drain Segregate_Waste->No_Drain Contact_EHS Contact EHS for waste pickup No_Drain->Contact_EHS

Caption: Logical workflow for the safe disposal of this compound waste.

This guide is intended to provide essential safety and logistical information. For any questions or in case of a spill, immediately contact your institution's Environmental Health and Safety department.

References

Essential Safety and Handling Protocols for TWS119 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of TWS119 TFA (trifluoroacetate), a potent GSK-3β inhibitor. The trifluoroacetic acid (TFA) counterion is a strong, corrosive acid, which is a primary driver of the acute handling hazards associated with this compound. TWS119 itself is a pharmacologically active substance and care should be taken to avoid direct contact and inhalation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[1]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldA face shield is required when handling larger quantities or when there is a significant risk of splashing.[1]
Skin/Body Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.[1]
Respiratory Fume hood or respiratorA chemical fume hood is required for handling stock solutions and any procedures that may generate aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Hazard Identification

TWS119 is classified as harmful if swallowed and causes serious eye irritation.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear eye protection / face protection.[2]

  • P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.[2]

  • P330: Rinse mouth.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory for the safe handling of this compound.[1]

1. Preparation and Inspection:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Inspect all PPE for damage or wear and tear. Replace any compromised items immediately.[1]

  • Prepare your workspace within a certified chemical fume hood.[1]

2. Donning PPE:

  • Put on your laboratory coat, ensuring it is fully fastened.[1]

  • Don safety glasses or goggles.[1]

  • Wash and dry your hands thoroughly before putting on gloves.[1]

  • If required, don a face shield and respirator.[1]

3. Handling this compound:

  • Handle the solid compound and its solutions exclusively within a chemical fume hood to minimize inhalation exposure.[1]

  • When preparing solutions, slowly add this compound to the solvent to avoid splashing.[1]

  • Keep all containers of this compound tightly sealed when not in use.[1]

4. Doffing PPE:

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid skin contact with the exterior of the glove.[1]

  • Remove your lab coat, folding it inward to contain any potential contamination.[1]

  • Remove face shield and eye protection.[1]

  • Wash your hands thoroughly with soap and water.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[1]

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.

Experimental Protocols

Solution Preparation: TWS119 is soluble in DMSO.[3] For in vivo studies, a stock solution can be prepared in DMSO and then further diluted in a suitable vehicle such as 20% SBE-β-CD in saline.[4] For example, to prepare a 2.5 mg/mL working solution, 100 μL of a 25.0 mg/mL DMSO stock solution can be added to 900 μL of 20% SBE-β-CD in saline.[4]

Signaling Pathway and Experimental Workflow

TWS119 is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key negative regulator of the Wnt signaling pathway.[3][5][6] By inhibiting GSK-3β, TWS119 leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[3][5] This mechanism is central to its ability to induce neuronal differentiation in stem cells.[3][5]

TWS119_Signaling_Pathway cluster_cell Cell TWS119 TWS119 GSK3B GSK-3β TWS119->GSK3B Inhibits BetaCatenin_p Phosphorylated β-catenin GSK3B->BetaCatenin_p Phosphorylates BetaCatenin β-catenin Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Leads to Nucleus Nucleus BetaCatenin->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates

Caption: TWS119 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to its nuclear translocation and target gene activation.

Safe_Handling_Workflow Start Start: Receive this compound Prep Preparation & Inspection (Eyewash, Fume Hood, PPE) Start->Prep Donning Don PPE (Coat, Goggles, Gloves) Prep->Donning Handling Handle in Fume Hood (Weighing, Solution Prep) Donning->Handling Storage Secure Storage (Tightly Sealed Container) Handling->Storage Doffing Doff PPE (Gloves, Coat, Goggles) Storage->Doffing After Use Waste Waste Disposal (Hazardous Waste Containers) Doffing->Waste End End: Decontaminate & Wash Hands Waste->End

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TWS119 TFA
Reactant of Route 2
TWS119 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.